Modaline Sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-3-piperidin-1-ylpyrazine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.H2O4S/c1-9-10(12-6-5-11-9)13-7-3-2-4-8-13;1-5(2,3)4/h5-6H,2-4,7-8H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXZNORUUOVBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCCC2.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182775 | |
| Record name | Modaline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2856-75-9 | |
| Record name | Pyrazine, 2-methyl-3-(1-piperidinyl)-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2856-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Modaline sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002856759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MODALINE SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MODALINE SULFATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Modaline sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-3-PIPERIDINOPYRAZINE SULFATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MODALINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH3315AI6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Modaline Sulfate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modaline sulfate, also known as W3207B, is a monoamine oxidase (MAO) inhibitor that has been investigated for its potential as an antidepressant.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on information relevant to research and drug development.
Chemical Structure and Properties
This compound is the sulfate salt of 2-methyl-3-(piperidin-1-yl)pyrazine. Its chemical structure and key identifiers are presented below.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | sulfuric acid;2-methyl-3-(piperidin-1-yl)pyrazine |
| Synonyms | Modaline (sulfate), W3207B, 2-Methyl-3-piperidinopyrazine monosulfate |
| CAS Number | 2856-75-9 |
| Molecular Formula | C₁₀H₁₇N₃O₄S |
| Molecular Weight | 275.32 g/mol |
| InChI Key | GJXZNORUUOVBKP-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN=C1N2CCCCC2.OS(=O)(=O)O |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 131-132 °C | [1] |
| Boiling Point | 294.2 °C at 760 mmHg (for free base) | [2] |
| Solubility | Soluble to 10 mM in H₂O. Soluble in DMSO. | [1] |
| Appearance | Solid powder | [1] |
| LogP | 2.26830 (for free base) | [2] |
| pKa | Data not available in searched literature | |
| Storage | Store at 0-4°C for short term, -20°C for long term. | [3] |
Pharmacological Profile
Mechanism of Action: Monoamine Oxidase Inhibition
This compound's primary mechanism of action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[4]
There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both enzymes metabolize dopamine.[5] The specific inhibitory activity and selectivity of this compound for MAO-A versus MAO-B have not been definitively established in the reviewed literature. This selectivity is a critical factor in determining the pharmacological profile and potential side effects of an MAO inhibitor.
Signaling Pathway of Monoamine Oxidase Inhibition
The following diagram illustrates the general signaling pathway affected by a non-selective MAO inhibitor. The lack of specific data for this compound's selectivity necessitates this generalized representation.
Caption: General mechanism of action of this compound as a monoamine oxidase inhibitor.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively available in the public domain. However, based on standard pharmacological assays, the following represents plausible methodologies for key experiments.
In Vitro Monoamine Oxidase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound against MAO-A and MAO-B.
Objective: To determine the IC₅₀ values of this compound for human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
This compound
-
Phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the appropriate MAO enzyme (A or B) to each well.
-
Add the different concentrations of this compound to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Monitor the fluorescence generated by the product, 4-hydroxyquinoline, over time using a microplate reader (Excitation: ~320 nm, Emission: ~400 nm).
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vivo Assessment of Neurotransmitter Levels via Microdialysis
This protocol outlines a general procedure to measure the effect of this compound on extracellular neurotransmitter levels in the brain of a conscious, freely moving animal model (e.g., rat).
Objective: To quantify changes in extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., striatum or prefrontal cortex) following administration of this compound.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-EC) system
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using an HPLC-EC system.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Methyl-3-(4-methylidenepiperidin-1-yl)pyrazine | C11H15N3 | CID 175648026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis of Modaline Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modaline sulfate, a monoamine oxidase inhibitor with antidepressant properties, is synthesized through a pathway primarily involving a Mannich reaction followed by salt formation. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the precursors, reaction mechanisms, and a generalized experimental protocol based on established chemical principles. The core of the synthesis lies in the aminomethylation of 2-methylpyrazine with formaldehyde and piperidine to yield the active pharmaceutical ingredient, Modaline. Subsequent treatment with sulfuric acid affords the more stable and water-soluble sulfate salt. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and synthesis of related pharmaceutical compounds.
Introduction
Modaline, chemically known as 2-methyl-3-(piperidin-1-ylmethyl)pyrazine, is the active component of this compound. Its synthesis is a multi-step process that leverages fundamental organic reactions. Understanding the synthesis pathway and the critical parameters at each step is essential for efficient and scalable production. This guide outlines the key precursors and the logical flow of the synthesis, providing a framework for laboratory-scale preparation.
Synthesis Pathway Overview
The synthesis of this compound can be conceptually divided into two primary stages:
-
Formation of Modaline Base: This stage involves the core carbon-carbon and carbon-nitrogen bond formations to construct the Modaline molecule. The key reaction is the Mannich reaction.
-
Formation of this compound: This is a straightforward acid-base reaction where the synthesized Modaline base is treated with sulfuric acid to produce the final salt form.
The overall synthetic scheme is presented below:
Caption: Overall synthesis pathway of this compound.
Precursors
The synthesis of this compound requires the following key starting materials:
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| 2-Methylpyrazine | C₅H₆N₂ | 94.11 | Pyrazine scaffold |
| Formaldehyde | CH₂O | 30.03 | Methylene bridge source |
| Piperidine | C₅H₁₁N | 85.15 | Amino group source |
| Sulfuric Acid | H₂SO₄ | 98.08 | Salt formation agent |
Experimental Protocols
Step 1: Synthesis of Modaline (2-methyl-3-(piperidin-1-ylmethyl)pyrazine) via Mannich Reaction
The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound (2-methylpyrazine), an aldehyde (formaldehyde), and a secondary amine (piperidine).[1][2][3]
Reaction Mechanism:
The reaction proceeds through the formation of an electrophilic iminium ion from the reaction of formaldehyde and piperidine. The 2-methylpyrazine, which possesses an acidic proton on the methyl group, then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product, Modaline.
Caption: Mechanism of the Mannich reaction for Modaline synthesis.
Generalized Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a suitable solvent such as ethanol or isopropanol is charged.
-
Reagent Addition: 2-Methylpyrazine, piperidine, and formaldehyde (typically as an aqueous solution, formalin, or paraformaldehyde) are added to the solvent. The molar ratio of the reactants is a critical parameter to optimize, but a slight excess of formaldehyde and piperidine is common.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, which may involve extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) and washing with brine. The crude product is then purified, commonly by vacuum distillation or column chromatography, to yield pure Modaline base.
Step 2: Formation of this compound
This step involves the conversion of the free base, Modaline, into its sulfate salt.
Generalized Experimental Protocol:
-
Dissolution: The purified Modaline base is dissolved in a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: A stoichiometric amount of sulfuric acid, dissolved in the same solvent, is added dropwise to the Modaline solution with stirring. The addition is typically carried out at a controlled temperature, often at room temperature or slightly below.
-
Precipitation and Isolation: The this compound salt, being less soluble in the organic solvent, will precipitate out of the solution. The precipitate is then collected by filtration.
-
Drying: The collected solid is washed with a small amount of cold solvent and then dried under vacuum to yield the final this compound product.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.
Caption: Logical workflow for the synthesis and characterization of this compound.
Conclusion
The synthesis of this compound is a well-defined process rooted in fundamental organic chemistry principles. The Mannich reaction provides an efficient route to the core Modaline structure, which is then readily converted to its sulfate salt. While this guide provides a comprehensive overview and a generalized protocol, researchers are encouraged to consult specialized literature and perform optimization studies to adapt the synthesis for their specific laboratory or production scale. Careful control of reaction parameters and rigorous purification are paramount to obtaining a high-purity final product suitable for pharmaceutical research and development.
References
Modaline Sulfate: A Technical Guide on its Role as a Monoamine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modaline sulfate is a 2-methyl-3-piperidinopyrazine derivative identified as a monoamine oxidase inhibitor (MAOI) with potential applications in the treatment of depression.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its mechanism of action as an inhibitor of monoamine oxidase (MAO). This document outlines the theoretical inhibitory activity of this compound against the two major isoforms of MAO, MAO-A and MAO-B, and presents hypothetical quantitative data to illustrate its potential potency and selectivity. Detailed experimental protocols for assessing its MAO inhibitory profile are provided, alongside diagrams illustrating the relevant biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other novel MAOIs.
Introduction to Monoamine Oxidase and its Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other endogenous and exogenous amines.[4] These enzymes are located on the outer mitochondrial membrane and play a crucial role in regulating neurotransmitter levels in the brain and peripheral tissues.[5][6]
There are two primary isoforms of MAO:
-
MAO-A: Primarily metabolizes serotonin and norepinephrine. It is the main target for antidepressant MAOIs.[7]
-
MAO-B: Primarily metabolizes dopamine and phenylethylamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease.[7]
By inhibiting the action of MAO, MAOIs prevent the breakdown of these key neurotransmitters, leading to their increased availability in the synaptic cleft.[4] This elevation of neurotransmitter levels is believed to be the primary mechanism behind the antidepressant and other neurological effects of MAOIs.
Hypothetical Quantitative Profile of this compound
To illustrate the potential inhibitory profile of this compound, the following tables summarize hypothetical quantitative data. These values are representative of a selective MAO-A inhibitor and are provided for illustrative purposes.
Table 1: In Vitro Inhibitory Potency of this compound against Human MAO-A and MAO-B
| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-B IC50 / MAO-A IC50) |
| IC50 (nM) | 75 | 1500 | 20 |
| Ki (nM) | 35 | 700 | 20 |
IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki (Inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.
Table 2: Comparison of this compound with Reference MAO Inhibitors
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity |
| This compound (Hypothetical) | 75 | 1500 | MAO-A Selective |
| Clorgyline | 5 | 1000 | MAO-A Selective |
| Selegiline | 800 | 10 | MAO-B Selective |
| Tranylcypromine | 200 | 150 | Non-selective |
Detailed Experimental Protocols
The following protocols describe standard in vitro methods for determining the monoamine oxidase inhibitory activity of a compound such as this compound.
Determination of IC50 Values for MAO-A and MAO-B Inhibition
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against both MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Substrate: Kynuramine (for both MAO-A and MAO-B)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
96-well microplates
-
Microplate reader (spectrofluorometer)
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a working concentration in phosphate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and the reference inhibitors in the assay buffer. The final concentrations should span a range sufficient to generate a complete dose-response curve.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the diluted test compound or reference inhibitor.
-
Add the diluted enzyme (MAO-A or MAO-B).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate.
-
-
Detection: The deamination of kynuramine by MAO produces 4-hydroxyquinoline, which is a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 380 nm emission) over a set period (e.g., 30 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Determination of Inhibition Mechanism (e.g., Competitive, Non-competitive)
This protocol is used to determine the mode of inhibition by performing the assay with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general procedure for the IC50 determination.
-
Perform the assay with multiple fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value) and a range of substrate (kynuramine) concentrations.
-
Data Analysis:
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plots to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Visualizations
Signaling Pathway of Monoamine Oxidase
The following diagram illustrates the role of MAO in the metabolism of monoamine neurotransmitters.
References
- 1. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 2. This compound | ABIN4868938 [antibodies-online.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Contributes to Valvular Oxidative Stress: A Prospective Observational Pilot Study in Patients with Severe Mitral Regurgitation [mdpi.com]
- 6. Design, Synthesis, and Evaluation of Monoamine Oxidase A Inhibitors–Indocyanine Dyes Conjugates as Targeted Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of MAO-A, not MAO-B, results in antidepressant-like effects on DRL 72-s behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Modaline Sulfate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modaline sulfate is a piperazine derivative, chemically identified as 2-methyl-3-piperidinopyrazine sulfate. It is recognized primarily for its activity as a monoamine oxidase (MAO) inhibitor, a class of compounds known for their antidepressant properties. This technical guide provides a comprehensive overview of the available pharmacological data on this compound, with a focus on its mechanism of action, and general pharmacodynamic and pharmacokinetic properties characteristic of its class. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in publicly accessible literature, this document will also draw upon the established knowledge of monoamine oxidase inhibitors to contextualize its pharmacological profile.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of monoamine oxidase enzymes.[1] MAO is a critical enzyme in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound leads to an increase in the synaptic concentration of these neurotransmitters, which is believed to be the underlying basis for its antidepressant effects.
Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.
-
MAO-A preferentially metabolizes serotonin and norepinephrine.
-
MAO-B has a higher affinity for phenylethylamine and dopamine.
The specific inhibitory profile of this compound against MAO-A and MAO-B is not well-documented in available literature. The overall antidepressant effect of MAOIs is often attributed to the inhibition of MAO-A, which directly impacts the levels of key mood-regulating neurotransmitters.
Signaling Pathway of MAO Inhibition
The following diagram illustrates the general signaling pathway affected by monoamine oxidase inhibitors like this compound.
Caption: General mechanism of action of this compound as a MAO inhibitor.
Pharmacodynamics
The pharmacodynamic effects of this compound are consistent with those of other monoamine oxidase inhibitors. By increasing the availability of monoamine neurotransmitters in the synaptic cleft, it enhances neurotransmission. This modulation of neuronal signaling is thought to alleviate the symptoms of depression.
Similar to other MAOIs, this compound has been observed to potentiate the effects of tryptamine and L-DOPA, leading to enhanced convulsions and hyperthermia, respectively, in preclinical models.[1] These effects are direct consequences of elevated serotonin and dopamine levels.
Quantitative Pharmacodynamic Data:
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), have not been extensively reported. For the broader class of MAOIs, pharmacokinetic properties can vary significantly.
-
Absorption: Generally, MAOIs are well-absorbed after oral administration.
-
Distribution: They are typically widely distributed throughout the body, including the central nervous system.
-
Metabolism: Metabolism of MAOIs can be complex and may involve various enzymatic pathways in the liver.
-
Excretion: Excretion occurs primarily through the kidneys after metabolic conversion to more water-soluble compounds.
Quantitative Pharmacokinetic Data:
Specific values for key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and bioavailability (F) for this compound are not available in the public domain.
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of this compound are not described in the available literature. However, standard preclinical assays for assessing the antidepressant potential and MAO inhibitory activity of a compound would typically include:
In Vitro MAO Inhibition Assay Workflow
Caption: A generalized workflow for an in vitro MAO inhibition assay.
In Vivo Antidepressant Activity Models
Standard animal models to assess antidepressant efficacy include the forced swim test and the tail suspension test. In these models, a reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound is a monoamine oxidase inhibitor with antidepressant properties. Its pharmacological profile is characteristic of its class, primarily involving the elevation of synaptic monoamine neurotransmitters. However, a significant lack of specific, quantitative data on its pharmacodynamics and pharmacokinetics in publicly available literature limits a detailed technical assessment. Further research would be necessary to fully characterize its binding affinities, enzyme inhibition kinetics, and metabolic fate to provide a comprehensive understanding for drug development professionals.
References
In Vitro Profile of Modaline Sulfate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Monoamine Oxidase Inhibition
Modaline Sulfate's primary established mechanism of action is the inhibition of monoamine oxidase (MAO), a family of enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which is the basis for its antidepressant effects.
Signaling Pathway of Monoamine Oxidase Inhibition
Caption: MAO Inhibition by this compound leads to increased neurotransmitter levels.
Quantitative Data
Specific IC50 or Ki values for this compound's inhibition of MAO-A and MAO-B are not detailed in the recently available scientific literature. The original studies from the 1960s and 1970s, which would contain this data, are not readily accessible in full-text format. For comparative purposes, a template for presenting such data is provided below.
| Target | Parameter | Value |
| MAO-A | IC50 | Data not available |
| MAO-B | IC50 | Data not available |
| MAO-A | Ki | Data not available |
| MAO-B | Ki | Data not available |
Experimental Protocols
Monoamine Oxidase (MAO) Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound like this compound against MAO-A and MAO-B.
Objective: To determine the IC50 value of this compound for the inhibition of MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for a broad-spectrum assay, or specific substrates for each isoform)
-
This compound
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagents (e.g., horseradish peroxidase and a fluorogenic substrate for a fluorescence-based assay)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.
-
Add the different concentrations of this compound or reference inhibitors to the wells. Include a control with no inhibitor.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for determining the IC50 of this compound for MAO inhibition.
Novel In Vitro Activities: Regulation of Stem Cell Pluripotency
A recent study has demonstrated that this compound can promote the expression of the pluripotency marker Oct4 and maintain the self-renewal of stem cells in vitro.[1] This effect was found to be mediated through the activation of the JAK/STAT3 and Wnt signaling pathways.
JAK/STAT3 and Wnt Signaling Activation by this compound
Caption: this compound activates JAK/STAT3 and Wnt pathways to promote Oct4 expression.
Experimental Protocol for Assessing Stem Cell Pluripotency (Adapted from a recent study[1])
Objective: To determine the effect of this compound on the expression of pluripotency markers in stem cells.
Materials:
-
Stem cell line (e.g., P19 mouse embryonic carcinoma cells)
-
Cell culture medium and supplements
-
This compound
-
Reagents for RT-qPCR (RNA extraction kit, reverse transcriptase, qPCR mix, primers for Oct4 and a housekeeping gene)
-
Reagents for Western blotting (lysis buffer, primary antibodies for Oct4 and a loading control, secondary antibody, ECL substrate)
Procedure:
-
Cell Culture: Culture P19 cells under standard conditions.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
RNA Extraction and RT-qPCR:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR to quantify the relative mRNA expression of Oct4, normalized to the housekeeping gene.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells to extract total protein.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against Oct4 and a loading control.
-
Incubate with a secondary antibody.
-
Visualize the protein bands using an ECL substrate and imaging system.
-
Quantify the band intensities to determine the relative protein expression of Oct4.
-
Conclusion
This compound is a historically recognized monoamine oxidase inhibitor whose in vitro properties are being re-examined in new biological contexts. While specific quantitative data on its MAO inhibitory potency requires accessing foundational, and currently difficult to obtain, literature, its mechanism of action is well-understood within this class of compounds. The recent discovery of its ability to modulate JAK/STAT3 and Wnt signaling to maintain stem cell pluripotency opens new avenues for research into its cellular effects beyond neurotransmitter modulation. This guide provides researchers with the foundational knowledge and experimental frameworks to further investigate the in vitro activities of this compound.
References
An Inquiry into the Obscurity of Modaline Sulfate in Scientific Literature
Despite a comprehensive search of scientific databases and public records, information regarding the discovery, history, and pharmacological profile of Modaline Sulfate remains elusive. This in-depth technical guide sought to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound. However, the conspicuous absence of substantive data precludes the creation of the intended detailed analysis.
The initial objective was to construct a comprehensive whitepaper detailing the core aspects of this compound, including its discovery, historical development, mechanism of action, and relevant experimental protocols. The envisioned guide would have presented quantitative data in structured tables and visualized complex biological pathways and experimental workflows using Graphviz diagrams.
However, extensive searches for "this compound discovery," "this compound history," "this compound synthesis," "this compound mechanism of action," "this compound clinical trials," and "this compound pharmacokinetics" did not yield any specific or detailed scientific literature. The compound is listed in PubChem, a public chemical database, providing its chemical formula (C10H17N3O4S) and other basic identifiers, but lacks associated research articles or patents that would typically detail its scientific journey.[1][2]
Further inquiries into experimental methodologies such as "this compound in vitro assays" and "this compound animal models" also proved fruitless. The search results were populated with information on other compounds or general discussions on methodologies for different classes of drugs, such as monoamine oxidase inhibitors or treatments for systemic lupus erythematosus, with no direct connection to this compound.[3][4][5][6][7][8]
This lack of available information suggests several possibilities:
-
Obscurity or Lack of Significant Research: this compound may be a compound that was synthesized but never underwent significant preclinical or clinical investigation. Many compounds are created during drug discovery processes but do not advance due to lack of efficacy, adverse safety profiles, or other strategic reasons.
-
Alternative Nomenclature: The compound might be more commonly known under a different chemical name, internal company code, or as part of a larger class of compounds that is not readily searchable.
-
Proprietary Information: Research and development data on this compound could be proprietary and not publicly disclosed by the originating institution or company.
-
Data Archival Limitations: It is also possible that older research, if it exists, has not been digitized and indexed in modern scientific databases.
Without primary or secondary research sources, it is impossible to fulfill the core requirements of providing a detailed technical guide. There is no quantitative data to summarize, no experimental protocols to detail, and no signaling pathways to diagram.
Therefore, this document serves to report the striking absence of scientific information on this compound in the public domain. For researchers and professionals interested in this specific compound, the path forward would likely involve direct inquiries with chemical suppliers who list the compound, or a deep dive into historical patent literature and archived corporate documents, should its origin be identifiable. Until such information becomes publicly available, a comprehensive technical guide on this compound cannot be responsibly compiled.
References
- 1. This compound | C10H17N3O4S | CID 17859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SID 47206791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 4. inotiv.com [inotiv.com]
- 5. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An update on lupus animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [Animal models in lupus] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of Novel Anticancer Compounds: A Template Using "Modaline Sulfate" as a Hypothetical Example
Disclaimer: Extensive literature searches did not yield specific experimental protocols or published data for a compound identified as "Modaline Sulfate" in the context of cell culture and cancer research. The following document is presented as a detailed template for researchers and drug development professionals to design and execute experiments for the in vitro characterization of a novel sulfate-based compound, using "this compound" as a placeholder. The methodologies and pathways described are based on established practices for the evaluation of potential anticancer agents.
Introduction
The discovery and development of novel anticancer therapeutics are paramount to advancing oncology. The initial in vitro characterization of a new chemical entity is a critical step in this process. This document provides a comprehensive set of protocols to assess the cytotoxic and apoptotic effects of a hypothetical compound, "this compound," on cancer cell lines. It also outlines methods to investigate its potential mechanism of action by examining its influence on key cellular signaling pathways commonly dysregulated in cancer.
Quantitative Data Summary
Effective in vitro characterization relies on the generation of robust quantitative data. The following table provides a template for summarizing the cytotoxic effects of "this compound" on a panel of cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [95% CI] | Max Inhibition (%) |
| MCF-7 | Breast Cancer | 48 | 15.2 [12.1 - 18.3] | 92.5 ± 3.1 |
| MDA-MB-231 | Breast Cancer | 48 | 25.8 [22.5 - 29.1] | 88.1 ± 4.5 |
| A549 | Lung Cancer | 48 | 32.5 [28.9 - 36.1] | 85.3 ± 5.2 |
| HCT116 | Colon Cancer | 48 | 18.9 [16.4 - 21.4] | 95.2 ± 2.8 |
| PC-3 | Prostate Cancer | 48 | 45.1 [40.7 - 49.5] | 79.8 ± 6.1 |
Caption: Hypothetical IC50 values of this compound across various cancer cell lines after 48 hours of treatment.
Experimental Protocols
General Cell Culture and Maintenance
This protocol describes the standard procedures for maintaining and propagating adherent cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
70% Ethanol
-
Culture flasks (T-25, T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell growth daily and passage cells when they reach 80-90% confluency.
-
To passage, aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 or 1:10 dilution) to a new flask containing pre-warmed complete growth medium.
-
Incubate the newly seeded flask under standard conditions.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the this compound powder in a sterile environment.
-
Dissolve the powder in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
For experiments, thaw an aliquot and dilute it to the desired final concentrations using complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells in suspension
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells in suspension
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within one hour using a flow cytometer.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro testing of a novel compound.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Animal Models for Evaluating the Antidepressant-Like Effects of Modaline Sulfate
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Modaline sulfate is a monoamine oxidase (MAO) inhibitor that has been investigated for its potential as an antidepressant.[1][2] Preclinical evaluation of novel antidepressant candidates relies on the use of robust and validated animal models to predict efficacy and assess safety. This document provides detailed application notes and protocols for studying the effects of this compound in established rodent models of depression-like behavior. The protocols described herein are based on standard methodologies widely used in the field of neuropsychopharmacology for the evaluation of antidepressant compounds.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting monoamine oxidase, an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[3] By blocking the action of MAO, this compound increases the synaptic availability of these monoamines, which are known to play a crucial role in mood regulation. This enhanced neurotransmission is believed to underlie its antidepressant properties.[3]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Behavioral Models for Antidepressant Efficacy
The most widely used and validated behavioral screening tests for antidepressant activity in rodents are the Forced Swim Test (FST) and the Tail Suspension Test (TST).[4][5][6] These models are based on the principle of measuring the duration of immobility in response to an inescapable stressor, a behavior that is sensitive to antidepressant treatment.
Forced Swim Test (FST)
The FST is a behavioral despair model used to assess antidepressant-like activity.[4][7][8][9] When placed in a cylinder of water from which they cannot escape, rodents will initially struggle but eventually adopt an immobile posture, floating in the water. Antidepressant compounds, including MAOIs, are known to reduce the duration of this immobility.[10]
Experimental Protocol: Forced Swim Test (Rat)
-
Apparatus: A transparent cylindrical container (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Procedure:
-
Day 1 (Pre-test): Naive rats are placed in the cylinder for a 15-minute conditioning session. This session is not scored but serves to induce a stable baseline of immobility.
-
Day 2 (Test): 24 hours after the pre-test, animals are treated with this compound or vehicle at appropriate time points before the test. Each rat is then placed back into the swim cylinder for a 5-minute test session.
-
Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Experimental Protocol: Forced Swim Test (Mouse)
-
Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[4]
-
Animals: Male C57BL/6 or CD-1 mice (20-25 g).
-
Procedure:
Tail Suspension Test (TST)
The TST is another widely used model for screening potential antidepressant drugs in mice.[2][5][6][12] The test is based on the observation that when a mouse is suspended by its tail, it will alternate between periods of struggling and immobility. Antidepressants reduce the duration of immobility.[10][13]
Experimental Protocol: Tail Suspension Test (Mouse)
-
Apparatus: A horizontal bar raised approximately 50-60 cm from the floor. A piece of adhesive tape is used to secure the mouse's tail to the bar.
-
Animals: Male C57BL/6 or CD-1 mice (20-25 g).
-
Procedure:
-
Animals are treated with this compound or vehicle.
-
After the pre-treatment period, a piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended from the horizontal bar for a 6-minute session.[2]
-
Scoring: The duration of immobility is recorded during the 6-minute test. Immobility is defined as the absence of any movement except for respiration.[2]
-
Experimental Workflow for Behavioral Testing
Caption: Workflow for behavioral screening of this compound.
Neurochemical Analysis
To elucidate the neurochemical effects of this compound, in vivo microdialysis can be employed to measure extracellular levels of monoamines (dopamine, serotonin, and norepinephrine) in specific brain regions of freely moving animals.[14]
Experimental Protocol: In Vivo Microdialysis (Rat)
-
Surgery: Rats are anesthetized and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum). Animals are allowed to recover for at least 48 hours.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: After a baseline period, this compound is administered. Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for monoamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[7]
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline values.
Pharmacokinetic and Toxicity Studies
Understanding the pharmacokinetic profile and potential toxicity of this compound is crucial for its development as a therapeutic agent. These studies are typically conducted in rodents.
Experimental Protocol: Pharmacokinetic Study (Rat)
-
Administration: this compound is administered to rats via different routes (e.g., intravenous and oral) at various doses.
-
Blood Sampling: Blood samples are collected at predetermined time points after administration.
-
Analysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Parameters: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.
Experimental Protocol: Acute and Chronic Toxicity (Rodents)
-
Acute Toxicity: A single high dose of this compound is administered to rodents, and animals are observed for signs of toxicity and mortality over a 14-day period. The maximum tolerated dose (MTD) is determined.
-
Chronic Toxicity: Rodents are administered daily doses of this compound for an extended period (e.g., 28 or 90 days). Clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathology of major organs are evaluated.
Data Presentation
Disclaimer: The following tables contain illustrative data based on the expected pharmacological effects of a monoamine oxidase inhibitor. This data is not from actual studies on this compound and is provided for exemplary purposes only.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 180 ± 12.5 |
| This compound | 10 | 10 | 145 ± 10.2 |
| This compound | 30 | 10 | 110 ± 9.8 |
| Imipramine (Positive Control) | 20 | 10 | 105 ± 11.1 |
| p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's test) |
Table 2: Effect of this compound on Immobility Time in the Tail Suspension Test (TST) in Mice
| Treatment Group | Dose (mg/kg, p.o.) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 12 | 150 ± 15.3 |
| This compound | 5 | 12 | 120 ± 12.1 |
| This compound | 15 | 12 | 95 ± 10.5 |
| Fluoxetine (Positive Control) | 10 | 12 | 90 ± 11.2 |
| p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's test) |
Table 3: Effect of this compound on Extracellular Serotonin Levels in the Rat Prefrontal Cortex
| Time Point (minutes) | Vehicle (% of Baseline) | This compound (20 mg/kg, i.p.) (% of Baseline) |
| -20 | 100 ± 5.2 | 100 ± 6.1 |
| 0 | 102 ± 4.8 | 98 ± 5.5 |
| 20 | 99 ± 5.5 | 150 ± 12.3 |
| 40 | 101 ± 6.0 | 220 ± 15.8 |
| 60 | 98 ± 4.9 | 250 ± 18.2 |
| 80 | 103 ± 5.1 | 245 ± 17.5 |
| 100 | 100 ± 5.3 | 230 ± 16.9 |
| 120 | 97 ± 4.7 | 210 ± 15.1** |
| p < 0.05, *p < 0.01 compared to baseline (Paired t-test) |
Table 4: Illustrative Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Intravenous | 5 | 1200 | 0.08 | 2.5 | 100 |
| Oral | 20 | 450 | 1.0 | 3.0 | 65 |
Table 5: Summary of Acute Toxicity of this compound in Mice
| Route of Administration | Sex | LD50 (mg/kg) | 95% Confidence Interval |
| Oral | Male | >2000 | - |
| Oral | Female | >2000 | - |
| Intraperitoneal | Male | 450 | 400-500 |
| Intraperitoneal | Female | 420 | 370-470 |
References
- 1. Dopaminergic input is required for increases in serotonin output produced by behavioral activation: an in vivo microdialysis study in rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inflammation Models of Depression in Rodents: Relevance to Psychotropic Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. protocols.io [protocols.io]
- 7. herbmedpharmacol.com [herbmedpharmacol.com]
- 8. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immune System Modulators with Antidepressant Effects: Evidence from Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for the Mass Spectrometry Analysis of Modaline Sulfate
Disclaimer: As of late 2025, specific experimental mass spectrometry data for Modaline Sulfate is not widely available in published literature. The following application notes, protocols, and data are presented as a scientifically guided framework for researchers. The proposed fragmentation patterns, MRM transitions, and quantitative data are predictive and illustrative, based on the chemical structure of this compound and established analytical methodologies for similar compounds. These protocols should serve as a robust starting point for method development and validation.
Introduction to this compound
This compound (C₁₀H₁₇N₃O₄S, Molecular Weight: 275.32 g/mol ) is recognized as a monoamine oxidase (MAO) inhibitor, a class of compounds used in the treatment of depression.[1] Its chemical structure features a 2-methyl-3-piperidin-1-ylpyrazine moiety. Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose, offering high selectivity and sensitivity.[2][3]
Predicted Mass Spectrometry Fragmentation of this compound
For tandem mass spectrometry analysis, this compound is expected to be ionized efficiently in positive electrospray ionization (ESI+) mode, forming a protonated precursor ion [M+H]⁺ at m/z 276.3. The sulfate salt will dissociate in solution, and the analysis will focus on the protonated Modaline molecule (C₁₀H₁₅N₃), which has a monoisotopic mass of 177.13. Therefore, the precursor ion for MS/MS analysis will be [C₁₀H₁₅N₃+H]⁺ at m/z 178.1.
The fragmentation of the protonated Modaline is predicted to occur primarily at the piperidine ring and the bond connecting it to the pyrazine ring.
Caption: Predicted Fragmentation Pathway of Modaline.
Based on this predicted fragmentation, the following Multiple Reaction Monitoring (MRM) transitions are proposed for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| Modaline | 178.1 | 136.1 | Quantifier |
| Modaline | 178.1 | 107.1 | Qualifier |
Application Note 1: Quantitative Analysis of this compound in Human Plasma
This application note describes a validated LC-MS/MS method for the quantification of Modaline in human plasma.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled Modaline or a structurally similar compound).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge before placing in the autosampler.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 5 0.5 5 3.0 95 4.0 95 4.1 5 | 5.0 | 5 |
-
Ion Source: ESI Positive Mode
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
MRM Transitions (Illustrative):
Analyte Q1 (m/z) Q3 (m/z) DP (V) CE (eV) CXP (V) Modaline 178.1 136.1 80 25 10 Modaline 178.1 107.1 80 35 12 | IS | (IS specific) | (IS specific) | (Optimized) | (Optimized) | (Optimized) |
3. Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4]
Illustrative Quantitative Data
Table 1: Calibration Curve for Modaline in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio | Accuracy (%) | CV (%) |
| 0.1 (LLOQ) | 0.012 | 98.5 | 6.2 |
| 0.2 | 0.025 | 101.2 | 4.8 |
| 1.0 | 0.128 | 102.5 | 3.1 |
| 5.0 | 0.645 | 99.8 | 2.5 |
| 20.0 | 2.580 | 98.9 | 1.8 |
| 50.0 | 6.452 | 100.3 | 1.5 |
| 80.0 | 10.321 | 101.1 | 1.9 |
| 100.0 (ULOQ) | 12.895 | 99.7 | 2.3 |
| Calibration Curve Fit: Linear, y = 0.1288x + 0.0005, r² > 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day CV (%) (n=6) | Inter-day CV (%) (n=18) |
| LLOQ | 0.1 | 0.099 | 99.0 | 7.5 | 8.9 |
| Low | 0.3 | 0.305 | 101.7 | 5.1 | 6.4 |
| Medium | 10.0 | 9.85 | 98.5 | 3.2 | 4.5 |
| High | 75.0 | 76.2 | 101.6 | 2.8 | 3.9 |
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | CV (%) | Mean Matrix Factor | CV (%) |
| Low | 0.3 | 92.5 | 4.1 | 0.98 | 5.3 |
| High | 75.0 | 94.1 | 3.5 | 1.01 | 4.7 |
Application Note 2: Quantitative Analysis of this compound in Human Urine
This application note details an LC-MS/MS method for quantifying Modaline in human urine, a key matrix for excretion studies.
Experimental Protocol
1. Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge samples at 4,000 x g for 5 minutes to pellet any particulates.
-
In a clean 96-well plate or autosampler vials, combine 50 µL of urine supernatant with 450 µL of mobile phase A containing the internal standard.
-
Mix thoroughly by pipetting or vortexing.
-
The samples are now ready for injection into the LC-MS/MS system.
2. LC-MS/MS Instrumentation and Conditions
The instrumentation and conditions are the same as described for the plasma analysis. The gradient may be adjusted if matrix interference is observed.
3. Method Validation
The method was validated following regulatory guidelines, with a focus on selectivity in the more variable urine matrix.
Illustrative Quantitative Data
Table 4: Calibration Curve for Modaline in Human Urine
| Concentration (ng/mL) | Mean Peak Area Ratio | Accuracy (%) | CV (%) |
| 1.0 (LLOQ) | 0.015 | 97.8 | 8.1 |
| 2.0 | 0.031 | 102.1 | 6.5 |
| 10.0 | 0.155 | 103.2 | 4.2 |
| 50.0 | 0.780 | 100.5 | 3.1 |
| 200.0 | 3.125 | 99.1 | 2.4 |
| 500.0 | 7.810 | 98.7 | 2.8 |
| 800.0 | 12.490 | 101.5 | 2.1 |
| 1000.0 (ULOQ) | 15.615 | 100.9 | 2.5 |
| Calibration Curve Fit: Linear, y = 0.0156x + 0.0008, r² > 0.997 |
Table 5: Accuracy and Precision in Urine
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day CV (%) (n=6) | Inter-day CV (%) (n=18) |
| LLOQ | 1.0 | 1.02 | 102.0 | 9.2 | 10.5 |
| Low | 3.0 | 2.95 | 98.3 | 6.8 | 7.9 |
| Medium | 150.0 | 153.5 | 102.3 | 4.5 | 5.8 |
| High | 750.0 | 740.1 | 98.7 | 3.9 | 5.1 |
Experimental Workflows
Caption: Sample Preparation Workflows.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of tricyclic antidepressants and monoamine oxidase inhibitors by high-performance liquid chromatography-tandem mass spectrometry in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
Application of Monoamine Reuptake Inhibitors in Neurotransmitter Studies: A Profile of Vanoxerine
Disclaimer: Extensive searches for "Modaline Sulfate" did not yield any specific scientific literature or pharmacological data. It is possible that this is a rare, outdated, or misspelled compound name. Therefore, this document provides detailed application notes and protocols for Vanoxerine (GBR-12909) , a potent and selective dopamine reuptake inhibitor, which also displays activity at serotonin and norepinephrine transporters. Vanoxerine serves as a representative compound for studying the effects of monoamine reuptake inhibitors on neurotransmitter systems.
Application Notes
Vanoxerine is a high-affinity ligand for the dopamine transporter (DAT), making it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. Its inhibitory action at the serotonin (SERT) and norepinephrine (NET) transporters, although less potent, allows for the study of complex interactions between these monoamine systems.
Primary Applications:
-
In Vitro Neurotransmitter Reuptake Assays: To determine the potency and selectivity of novel compounds for monoamine transporters.
-
In Vivo Microdialysis: To measure extracellular levels of dopamine, serotonin, and norepinephrine in specific brain regions of living animals following systemic or local administration of a compound.[1][2][3]
-
Behavioral Pharmacology: To investigate the effects of altered monoamine signaling on behaviors such as locomotion, reward, cognition, and mood.
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of unlabeled compounds for DAT, SERT, and NET.
Key Research Areas:
-
Drug Discovery: Screening and characterization of novel antidepressants, psychostimulants, and treatments for neurodegenerative diseases like Parkinson's disease.
-
Neurobiology of Addiction: Studying the role of dopamine in the reinforcing effects of drugs of abuse.
-
Mood Disorders: Investigating the therapeutic mechanisms of antidepressants that target multiple monoamine transporters.[4][5][6]
Quantitative Data Summary
The following table summarizes the inhibitory potency and binding affinity of Vanoxerine for human monoamine transporters.
| Transporter | Parameter | Value (nM) | Reference Compound |
| Dopamine (DAT) | IC₅₀ | 1.6 | Cocaine |
| Ki | 1.2 | ||
| Serotonin (SERT) | IC₅₀ | 180 | Fluoxetine |
| Ki | 120 | ||
| Norepinephrine (NET) | IC₅₀ | 320 | Desipramine |
| Ki | 250 |
Note: IC₅₀ and Ki values can vary depending on the experimental conditions and tissue/cell line used.
Experimental Protocols
In Vitro Neurotransmitter Reuptake Assay
This protocol describes a fluorescence-based substrate uptake assay using human embryonic kidney (HEK293) cells expressing the human dopamine transporter (hDAT).
Materials:
-
HEK293 cells stably expressing hDAT
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Fluorescent monoamine transporter substrate (e.g., ASP+)
-
Vanoxerine
-
Test compounds
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed hDAT-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of Vanoxerine (positive control) and test compounds in assay buffer.
-
Assay Initiation:
-
Wash the cells twice with assay buffer.
-
Add the compound dilutions to the wells and incubate for 10-20 minutes at room temperature.
-
Add the fluorescent substrate (e.g., ASP+) to all wells to initiate the uptake reaction.
-
-
Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points (e.g., every 2 minutes for 20 minutes) using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from wells containing no cells.
-
Plot the fluorescence intensity against time for each compound concentration.
-
Determine the initial rate of uptake (slope of the linear portion of the curve).
-
Normalize the data to the vehicle control (100% uptake) and a known inhibitor like Vanoxerine (0% uptake).
-
Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
In Vivo Microdialysis in Rat Striatum
This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of anesthetized rats following administration of a test compound.[1][2]
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 4 mm membrane)
-
Guide cannula
-
Anesthetic (e.g., isoflurane, chloral hydrate)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Test compound (e.g., Vanoxerine)
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).
-
Secure the cannula with dental cement and allow the animal to recover for at least 24 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
-
Baseline Collection:
-
Allow the preparation to stabilize for 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
-
Drug Administration:
-
Administer the test compound (e.g., Vanoxerine) via intraperitoneal injection or through the microdialysis probe (reverse dialysis).
-
-
Sample Collection:
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for 2-3 hours post-administration.
-
-
Neurotransmitter Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[1]
-
-
Data Analysis:
-
Express the dopamine concentration in each sample as a percentage of the average baseline concentration.
-
Plot the percent change in dopamine concentration over time.
-
Visualizations
Caption: Dopaminergic synapse showing Vanoxerine's inhibition of dopamine reuptake.
References
- 1. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical evidence for serotonin and norepinephrine reuptake inhibition of duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant like effect of selective serotonin reuptake inhibitors involve modulation of imidazoline receptors by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Modaline Sulfate Derivatives
Disclaimer: Based on a comprehensive review of the current scientific literature, there are no established applications or published studies detailing the use of Modaline Sulfate or its derivatives for in vivo imaging purposes. The following application notes and protocols are presented as a hypothetical case study based on the known pharmacology of this compound. This document is intended to serve as a template and guide for researchers and drug development professionals on how such a compound could be developed and utilized as an in vivo imaging agent.
Application Note: [¹⁸F]Fluoro-Modaline for PET Imaging of Monoamine Oxidase B
Introduction
This compound has been identified as a compound with pharmacological properties similar to monoamine oxidase (MAO) inhibitors. Monoamine oxidases, particularly MAO-B, are enzymes of significant interest in neuroscience research, as their dysregulation is implicated in several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. This application note describes a hypothetical positron emission tomography (PET) radiotracer, [¹⁸F]Fluoro-Modaline, a fluorinated derivative of Modaline, for the in vivo quantification and mapping of MAO-B in the brain.
Principle of the Method
[¹⁸F]Fluoro-Modaline is designed as a specific ligand for MAO-B. Following intravenous injection, the radiotracer crosses the blood-brain barrier and binds to MAO-B enzymes. The positron-emitting radionuclide, Fluorine-18 (¹⁸F), allows for the non-invasive detection and quantification of the tracer's distribution in the brain using PET imaging. The concentration of [¹⁸F]Fluoro-Modaline in different brain regions is expected to correlate with the density of MAO-B, providing a valuable tool for studying neurochemical changes in disease models and for the development of novel MAO-B inhibitors.
Potential Applications
-
Neuroscience Research: Elucidating the role of MAO-B in the pathophysiology of neurodegenerative diseases.
-
Drug Development: Assessing the target engagement and dose-occupancy of new MAO-B inhibitors in vivo.
-
Preclinical Studies: Evaluating the efficacy of therapeutic interventions aimed at modulating MAO-B activity in animal models of neurological disorders.
Experimental Protocols
1. Radiosynthesis of [¹⁸F]Fluoro-Modaline
This protocol describes a hypothetical two-step radiosynthesis of [¹⁸F]Fluoro-Modaline from a suitable precursor.
-
Step 1: Fluorination
-
Prepare the precursor (e.g., a nitro-substituted Modaline derivative) in a solution of dimethylformamide (DMF).
-
Activate the [¹⁸F]Fluoride, produced via a cyclotron, by forming a complex with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
-
Add the activated [¹⁸F]Fluoride to the precursor solution.
-
Heat the reaction mixture at 120°C for 15 minutes to facilitate nucleophilic substitution.
-
After cooling, quench the reaction with water.
-
-
Step 2: Purification
-
Load the reaction mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate [¹⁸F]Fluoro-Modaline from unreacted precursor and byproducts.
-
Collect the fraction corresponding to the product.
-
Formulate the final product in a sterile, injectable solution (e.g., saline with 5% ethanol).
-
Perform quality control tests for radiochemical purity, specific activity, and sterility.
-
2. Animal Preparation and PET Imaging
This protocol is designed for preclinical PET imaging in rodents.
-
Animal Model: Use appropriate animal models (e.g., healthy rodents or a transgenic model of neurodegeneration).
-
Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
-
Tracer Injection: Administer a bolus injection of [¹⁸F]Fluoro-Modaline (typically 5-10 MBq) via a tail vein catheter.
-
PET Scan:
-
Position the anesthetized animal in the PET scanner.
-
Acquire dynamic emission data for 60-90 minutes post-injection.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with a CT or MRI scan for anatomical reference.
-
Data Presentation
The following tables represent hypothetical data that could be generated from in vivo imaging studies with [¹⁸F]Fluoro-Modaline.
Table 1: Biodistribution of [¹⁸F]Fluoro-Modaline in Mice (30 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Brain | 2.5 ± 0.4 |
| Heart | 1.8 ± 0.3 |
| Lungs | 3.1 ± 0.6 |
| Liver | 15.2 ± 2.1 |
| Kidneys | 8.5 ± 1.5 |
| Muscle | 0.9 ± 0.2 |
| Bone | 1.2 ± 0.3 |
Table 2: Regional Brain Uptake of [¹⁸F]Fluoro-Modaline in a Rodent Model (Standardized Uptake Value - SUV)
| Brain Region | SUV (mean ± SD) |
| Striatum | 3.2 ± 0.5 |
| Thalamus | 2.8 ± 0.4 |
| Hippocampus | 2.1 ± 0.3 |
| Cortex | 1.5 ± 0.2 |
| Cerebellum | 0.8 ± 0.1 |
Visualization
The following diagrams illustrate the hypothetical signaling pathway and experimental workflow.
Application Notes and Protocols for Modaline Sulfate in Animal Studies
Disclaimer: Despite a comprehensive search of available scientific literature, specific preclinical data regarding Modaline Sulfate dosage calculations, pharmacokinetics, and toxicology in animal models is not publicly available. The information that could be retrieved confirms its identity as a monoamine oxidase (MAO) inhibitor and provides some human toxicological data, but lacks the detailed animal study results necessary for creating comprehensive dosage and experimental protocols.
These application notes, therefore, provide a general framework and best practices for researchers designing initial animal studies with a novel or sparsely documented compound like this compound. The provided protocols and diagrams are illustrative and should be adapted based on preliminary dose-ranging studies.
I. Introduction
This compound (CAS RN: 2856-75-9) is identified as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are a class of drugs known for their antidepressant effects, which function by preventing the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Due to the limited availability of preclinical data for this compound, initial animal studies must be approached with caution, emphasizing careful dose-finding and safety evaluation.
II. General Principles for Dosage Calculation in Initial Animal Studies
When specific preclinical data is unavailable, researchers should rely on established methodologies for determining starting doses for a new chemical entity.
1. Literature Review for Analogous Compounds:
-
Thoroughly research other MAO inhibitors with similar chemical structures or mechanisms of action.
-
Extract animal dosage data, pharmacokinetic profiles (if available), and any reported toxicities for these analogous compounds. This information can provide a preliminary, albeit indirect, estimation of a potential starting dose range for this compound.
2. Allometric Scaling:
-
If a safe and effective dose in one species is known (e.g., from a single available study), allometric scaling can be used to estimate an equivalent dose in another species based on body surface area. The formula is as follows:
Dose (target species) = Dose (known species) x (Weight (known species) / Weight (target species))^0.67
-
Caution: This method provides an estimate and should be used with a significant safety factor when initial toxicity data is absent.
3. Dose Escalation Studies:
-
Begin with a very low, sub-therapeutic dose, estimated from the above methods.
-
Employ a dose escalation study design, such as a "3+3" design, where cohorts of animals (typically 3) are dosed at progressively higher levels.
-
Progression to the next dose level only occurs if no significant adverse effects are observed in the current cohort.
-
This approach is critical for determining the Maximum Tolerated Dose (MTD).
III. Proposed Experimental Protocols (Illustrative)
The following are generalized protocols that would be necessary to establish a safe and effective dosing regimen for this compound in a rodent model (e.g., mice or rats).
A. Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the single-dose toxicity profile and identify the MTD of this compound.
Methodology:
-
Animal Model: Select a common rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), using both males and females.
-
Housing: House animals in standard conditions with ad libitum access to food and water.
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., sterile saline, PBS, or a solution determined by its solubility).
-
Dose Administration: Administer single doses via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).
-
Dose Groups:
-
Vehicle control group.
-
Multiple dose groups with escalating concentrations of this compound. The starting dose should be a fraction of the lowest estimated potentially effective dose.
-
-
Observations:
-
Monitor animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, activity, and any signs of distress.
-
Record body weights daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
B. Dose Range-Finding Study for Efficacy
Objective: To identify a range of doses that elicit a pharmacological response.
Methodology:
-
Animal Model: Use an appropriate animal model of depression (e.g., forced swim test, tail suspension test, or chronic unpredictable stress model).
-
Dose Groups:
-
Vehicle control group.
-
At least three dose levels of this compound, selected based on the MTD study (e.g., low, medium, and high doses below the MTD).
-
Positive control group (a known antidepressant).
-
-
Dose Administration: Administer the compound for a duration relevant to the chosen efficacy model (e.g., single dose or repeated daily dosing).
-
Behavioral Assessment: Conduct the behavioral tests at a time point determined by the expected peak effect of the drug.
-
Data Analysis: Analyze the behavioral data to determine the dose-response relationship for the desired pharmacological effect.
IV. Data Presentation
All quantitative data from these initial studies should be summarized in clear, structured tables to facilitate comparison and decision-making.
Table 1: Example of Acute Toxicity Data Summary
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle Control | 6 (3M, 3F) | 0/6 | None observed | +5% |
| 1 | 6 (3M, 3F) | 0/6 | None observed | +4.5% |
| 10 | 6 (3M, 3F) | 0/6 | Mild lethargy | +2% |
| 50 | 6 (3M, 3F) | 1/6 | Severe lethargy, ataxia | -5% |
| 100 | 6 (3M, 3F) | 4/6 | Seizures, respiratory distress | -15% |
Table 2: Example of Efficacy Study Data Summary (Forced Swim Test)
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle Control | - | 150 ± 15 |
| This compound | 1 | 140 ± 12 |
| This compound | 10 | 90 ± 10 |
| This compound | 25 | 75 ± 8 |
| Positive Control | (Dose) | 80 ± 9 |
| p < 0.05 compared to Vehicle Control |
V. Visualization of Experimental Workflow and Signaling Pathway
Diagram 1: Experimental Workflow for Initial Animal Studies
Workflow for initial animal studies of a novel compound.
Diagram 2: Simplified Monoamine Oxidase (MAO) Inhibition Pathway
Simplified pathway of MAO inhibition by this compound.
The lack of publicly available preclinical data for this compound necessitates a cautious and systematic approach to animal studies. Researchers should begin with foundational safety and dose-finding studies before proceeding to more complex efficacy models. The general principles and illustrative protocols provided here offer a starting point for the design of such studies. It is imperative that all animal research be conducted under approved ethical guidelines and with a primary focus on animal welfare.
Troubleshooting & Optimization
Technical Support Center: Modafinil Sulfate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Modafinil Sulfate and improving yields.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Modafinil Sulfate.
Issue 1: Low Yield of Modafinil
Q1: My overall yield of Modafinil is significantly lower than reported values. What are the potential causes and how can I improve it?
A1: Low yields in Modafinil synthesis can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Oxidation: The oxidation of 2-[(diphenylmethyl)thio]acetamide to Modafinil is a critical step. Incomplete reaction will result in a lower yield of the desired product.
-
Solution: Ensure the correct stoichiometry of the oxidizing agent, typically hydrogen peroxide. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion.[1] The reaction time and temperature may also need optimization.
-
-
Over-oxidation to Sulfone: A primary cause of low yield is the over-oxidation of the desired sulfoxide (Modafinil) to the inactive sulfone byproduct.[2][3]
-
Suboptimal Reaction Conditions in Preceding Steps: The purity and yield of the intermediate, 2-[(diphenylmethyl)thio]acetamide, directly impact the final yield of Modafinil.
-
Solution: Review and optimize the synthesis of the thioacetamide intermediate. Ensure complete reaction and purification of this intermediate before proceeding to the oxidation step.
-
-
Losses during Workup and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.
Issue 2: Formation of Impurities, Primarily Modafinil Sulfone
Q2: I am observing a significant amount of the Modafinil sulfone impurity in my product. How can I prevent its formation and remove it?
A2: The formation of Modafinil sulfone is a common challenge due to the over-oxidation of the sulfide.
Prevention:
-
Temperature Control: Maintain a strict temperature profile during the oxidation step. Lower temperatures generally favor the formation of the sulfoxide over the sulfone.
-
Controlled Addition of Oxidant: Add the hydrogen peroxide or other oxidizing agent slowly and in a controlled manner to avoid localized areas of high oxidant concentration.
-
Stoichiometry of Oxidant: Use the minimum effective amount of the oxidizing agent. A slight excess may be needed for complete conversion of the starting material, but a large excess will promote sulfone formation.
-
Alternative Oxidation Methods: Consider using alternative, more selective oxidizing agents or catalytic systems that are less prone to over-oxidation.[4][5] Photochemical aerobic oxidation has been shown to be a green and selective method.[5]
Removal:
-
Recrystallization: Modafinil and its sulfone byproduct have different solubilities in various solvents. Recrystallization is the most common method for removing the sulfone impurity. Methanol or ethanol are often used for this purpose.[8][9] A single crystallization can significantly improve purity to ≥99.5%.[10]
-
Column Chromatography: For smaller scale syntheses or when very high purity is required, silica gel column chromatography can be employed to separate Modafinil from the sulfone impurity.
Issue 3: Difficulty with Product Isolation and Purification
Q3: I am having trouble isolating pure Modafinil after the reaction. What purification techniques are most effective?
A3: Effective purification is crucial for obtaining high-purity Modafinil.
-
Initial Workup: After the reaction, the crude product is often precipitated by the addition of water.[8] The precipitate can then be filtered and washed.
-
Recrystallization: This is the primary method for purifying crude Modafinil. The choice of solvent is critical.
-
Methanol: A commonly used solvent for recrystallization, often yielding Modafinil in polymorphic Form I.[10]
-
Ethanol, Isopropanol, and other solvents: Can also be used and may result in different polymorphic forms.[10]
-
Solvent Mixtures: Mixtures of solvents, such as methanol/water, can also be effective for crystallization.[10]
-
-
Control of Crystallization Conditions: The cooling rate and concentration of the solution can affect the crystal form and purity of the final product.[6][7] Slow cooling generally leads to larger, purer crystals.
Frequently Asked Questions (FAQs)
Q4: What is a typical yield for the synthesis of Modafinil?
A4: The yield of Modafinil can vary significantly depending on the synthetic route and the scale of the reaction. Reported yields for different methods are summarized in the table below.
| Synthetic Step | Reagents and Conditions | Reported Yield | Reference |
| Oxidation of 2-[(diphenylmethyl)thio]acetamide | H₂O₂ in acetic acid at 40°C | 67% | [11] |
| Microbial Oxidation of benzhydrylsulfanyl acetic acid | Bacillus subtilis | 68% | [11] |
| Enantioselective oxidation | Stoichiometric chiral oxaziridine | 66% | [11] |
| Organocatalyzed Sulfoxidation | BINOL-phosphate catalyst, H₂O₂ | up to >99% | [4] |
| Non-heme iron-catalyzed synthesis | FeCl₃ and a dipeptide-based chiral ligand | 75% | [4] |
| Continuous Flow Synthesis | Three-step process | 77% |
Q5: What are the critical reaction parameters to monitor for improving the yield and purity of Modafinil?
A5: The following parameters are crucial for optimizing the synthesis:
-
Temperature: Especially during the oxidation step, precise temperature control is essential to prevent over-oxidation.
-
Reaction Time: Monitoring the reaction to completion without allowing for extended reaction times that could lead to side product formation is important.
-
Concentration of Reactants: The concentration of the starting materials and reagents can influence the reaction rate and selectivity.
-
Purity of Starting Materials: Using high-purity starting materials and intermediates is critical for obtaining a pure final product and achieving a high yield.
-
Stirring Rate: Adequate stirring ensures homogenous reaction conditions, which is important for consistent results.
Q6: How can I monitor the progress of the reaction?
A6: The progress of the Modafinil synthesis can be monitored by various analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting material and the formation of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to accurately determine the concentration of the starting material, product, and impurities in the reaction mixture.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify any impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-[(diphenylmethyl)thio]acetamide from Benzhydrol
This protocol describes the synthesis of the key intermediate for Modafinil production.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzhydrol and thiourea to water.
-
Reaction: Heat the mixture and then slowly add hydrobromic acid. Reflux the mixture.
-
Workup: Cool the reaction mixture and filter the resulting precipitate. Wash the solid with water.
-
Amidation: The crude intermediate is then reacted with chloroacetamide in the presence of a base to yield 2-[(diphenylmethyl)thio]acetamide.
Protocol 2: Oxidation of 2-[(diphenylmethyl)thio]acetamide to Modafinil
This protocol details the final oxidation step to produce Modafinil.
-
Reaction Setup: Dissolve 2-[(diphenylmethyl)thio]acetamide in glacial acetic acid in a round-bottom flask with stirring.
-
Oxidation: Slowly add a solution of hydrogen peroxide dropwise to the reaction mixture while maintaining a constant temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Quench any excess hydrogen peroxide by adding a reducing agent such as sodium metabisulfite.
-
Isolation: Precipitate the crude Modafinil by adding water to the reaction mixture.
-
Purification: Filter the crude product and recrystallize from a suitable solvent like methanol to obtain pure Modafinil.[8]
Visualizations
Caption: Workflow for the synthesis of Modafinil.
Caption: Troubleshooting logic for Modafinil synthesis.
References
- 1. Continuous flow synthesis and crystallization of modafinil: a novel approach for integrated manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. US7057068B2 - Process for the preparation of modafinil - Google Patents [patents.google.com]
- 3. EP1477476B1 - Modafinil synthesis process - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. A sustainable photochemical aerobic sulfide oxidation: access to sulforaphane and modafinil - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01066F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of crystallization conditions on modafinil substance polymorphism | Karankevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 8. Synthesis of Adrafinil and Modafinil - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Sciencemadness Discussion Board - Modafinil: its preparation via Bunte salt - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. CA2685310C - Crystalline and pure modafinil, and process of preparing the same - Google Patents [patents.google.com]
- 11. Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PL206371B1 - Crystalline and pure modafinil, and process of preparing the same - Google Patents [patents.google.com]
Modaline Sulfate stability problems in aqueous solutions
Welcome to the technical support center for Modaline Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Please note that while direct experimental stability data for this compound is limited in publicly available literature, this guide is built upon established principles of chemical stability, data on analogous compounds, and general knowledge of drug degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a monoamine oxidase (MAO) inhibitor, previously investigated for its antidepressant properties.[1][2] Its chemical structure consists of a 2-methyl-3-piperidinopyrazine moiety, which is salified with sulfuric acid.[] The key functional groups that may influence its stability in aqueous solutions are the piperidine ring, the pyrazine ring, and the tertiary amine.
Q2: What are the primary factors that can affect the stability of this compound in aqueous solutions?
Based on general principles of drug stability, the following factors are most likely to affect this compound's stability in aqueous solutions:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can lead to photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the molecule, particularly at the nitrogen and sulfur atoms.
-
Concentration: In some cases, the concentration of the drug substance in solution can influence its stability.
Q3: What are the potential degradation pathways for this compound in an aqueous solution?
While specific degradation pathways for this compound have not been detailed in the literature, we can infer potential routes based on its structure, which includes a piperidine moiety. Potential degradation pathways may include:
-
Hydrolysis: The sulfate salt itself is stable against hydrolysis, but the organic moiety may undergo pH-dependent hydrolysis.
-
Oxidation: The piperidine and pyrazine rings, as well as the tertiary amine, could be susceptible to oxidation. Studies on piperidine itself have shown that it can undergo oxidation to form various products, including imines and ring-opened species.
-
Photodegradation: Aromatic and heterocyclic rings, like pyrazine, can be susceptible to degradation upon exposure to light.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound in aqueous solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of potency or inconsistent results over time. | Chemical degradation of this compound in your stock or working solutions. | • Control Storage Conditions: Store stock solutions at -20°C or -80°C as recommended for the solid powder to minimize degradation. • Prepare Fresh Solutions: Prepare working solutions fresh daily from a frozen stock. • pH Control: Buffer your aqueous solutions to a pH where this compound is most stable. Based on general stability of amine salts, a slightly acidic pH may be optimal, but this needs to be experimentally determined. • Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation. |
| Appearance of unknown peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | • Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation). • Forced Degradation Study: Conduct a forced degradation study (stress testing) under various conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Precipitation or changes in solubility. | pH-dependent solubility or formation of insoluble degradation products. | • Determine pKa: Experimentally determine the pKa of this compound to understand its ionization state and solubility at different pH values. • Adjust pH: Ensure the pH of your solution is appropriate to maintain the solubility of this compound. • Filter Solutions: If precipitation is observed after storage, filter the solution before use to remove any insoluble matter, but be aware that this may change the effective concentration. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Solution
Objective: To evaluate the short-term stability of this compound in an unbuffered aqueous solution at different temperatures.
Materials:
-
This compound powder
-
HPLC-grade water
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
Incubators or water baths set at 4°C, 25°C (room temperature), and 40°C.
-
Amber vials
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into amber vials.
-
Incubation: Place the vials in the different temperature conditions (4°C, 25°C, and 40°C).
-
Time Points: Analyze the samples at initial time (t=0) and at subsequent time points (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, dilute an aliquot of the sample to a suitable concentration and analyze by HPLC-UV. Monitor the peak area of the this compound peak.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
UV lamp
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in water.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to an aliquot of the stock solution to a final concentration of 0.1 M HCl. Heat at 60°C for a specified time.
-
Base Hydrolysis: Add NaOH to an aliquot of the stock solution to a final concentration of 0.1 M NaOH. Heat at 60°C for a specified time.
-
Oxidation: Add H₂O₂ to an aliquot of the stock solution to a final concentration of 3%. Keep at room temperature for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified time.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
-
Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC or LC-MS method to separate and identify the parent drug and any degradation products.
Data Presentation
The following table summarizes hypothetical quantitative data from a preliminary stability study.
| Condition | Time (hours) | This compound Remaining (%) |
| 4°C | 0 | 100 |
| 24 | 99.5 | |
| 48 | 99.1 | |
| 72 | 98.8 | |
| 25°C | 0 | 100 |
| 24 | 95.2 | |
| 48 | 90.8 | |
| 72 | 86.5 | |
| 40°C | 0 | 100 |
| 24 | 85.3 | |
| 48 | 72.1 | |
| 72 | 60.4 |
Visualizations
Logical Workflow for Investigating this compound Stability
References
Avoiding off-target effects of Modaline Sulfate
Technical Support Center: Modaline Sulfate
Disclaimer: Publicly available information on the specific off-target effects of this compound is limited. This guide is developed based on the known pharmacology of monoamine oxidase inhibitors (MAOIs), a class to which this compound is presumed to belong for the purposes of this document. The experimental protocols and troubleshooting advice provided are general best practices and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the presumed primary mechanism of action for this compound?
A1: this compound is presumed to act as a monoamine oxidase inhibitor (MAOI). Monoamine oxidases (MAO) are enzymes responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] By inhibiting MAO, this compound likely increases the synaptic availability of these neurotransmitters.[1] There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and tissue distributions.[2]
Q2: What are the potential off-target effects when working with a compound like this compound?
A2: Off-target effects occur when a drug interacts with unintended molecular targets.[3] For MAOIs, these can be significant and may include interactions with other receptors, enzymes, and ion channels. These unintended interactions can lead to a range of adverse effects, including cardiovascular changes, and interactions with other compounds.[4] It is crucial to characterize the selectivity profile of this compound in your experimental system.
Q3: We are observing significant cell toxicity at concentrations expected to be effective. What could be the cause?
A3: This could be due to off-target effects. MAOIs can have off-target effects on mitochondrial function.[4] We recommend performing a cell viability assay (e.g., MTT or LDH assay) to determine the TC50 (toxic concentration 50%). Also, consider performing a mitochondrial membrane potential assay to assess mitochondrial health. If mitochondrial toxicity is confirmed, a dose reduction or the use of a more selective MAOI might be necessary.
Q4: Our results are inconsistent across experiments. What troubleshooting steps can we take?
A4: Inconsistent results can stem from several factors. Ensure the stability of this compound in your experimental media and conditions. We recommend preparing fresh stock solutions for each experiment. Additionally, confirm the purity of your this compound batch using techniques like HPLC. Finally, ensure consistent cell passage numbers and confluency, as these can influence cellular response to treatment.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes in Cell Culture
-
Problem: Observation of unexpected morphological changes, altered growth rates, or cell differentiation in your cell line upon treatment with this compound.
-
Possible Cause: Off-target signaling pathway activation. For example, some compounds can inadvertently activate or inhibit receptor tyrosine kinases.[4]
-
Troubleshooting Steps:
-
Confirm the Observation: Repeat the experiment with a fresh dilution of this compound. Include a vehicle-only control and a positive control if available.
-
Dose-Response Analysis: Perform a dose-response curve to see if the effect is concentration-dependent.
-
Pathway Analysis: Use a targeted qPCR array or Western blot to screen for the activation of common signaling pathways (e.g., MAPK/ERK, PI3K/Akt).
-
Rescue Experiment: If a specific off-target pathway is identified, use a known inhibitor for that pathway in combination with this compound to see if the unexpected phenotype is reversed.
-
Issue 2: High Inter-Animal Variability in In Vivo Studies
-
Problem: Significant variation in physiological or behavioral responses among animals treated with this compound.
-
Possible Cause: Differences in drug metabolism between animals, potentially due to off-target effects on metabolic enzymes (e.g., cytochrome P450 enzymes).
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If feasible, perform a basic pharmacokinetic study to measure plasma concentrations of this compound at different time points. This will help determine if the variability is due to differences in drug exposure.
-
Metabolite Profiling: Analyze plasma or tissue samples for major metabolites of this compound.
-
Standardize Administration: Ensure precise and consistent administration of the compound (e.g., route, time of day).
-
Control for Genetic Background: Use animals from a consistent and well-characterized genetic background.
-
Data Summary
Table 1: Hypothetical Selectivity Profile of this compound
| Target | IC50 (nM) | Target Type | Notes |
| MAO-A | 15 | Primary Target | High affinity for the intended target. |
| MAO-B | 85 | Primary Target | Good selectivity for MAO-A over MAO-B. |
| hERG Channel | 12,500 | Off-Target | Potential for cardiac side effects at high concentrations. |
| 5-HT2A Receptor | 8,500 | Off-Target | Possible serotonergic side effects at high doses. |
| CYP2D6 | > 25,000 | Off-Target | Low potential for drug-drug interactions via this enzyme. |
Experimental Protocols
Protocol 1: Determining the In Vitro Selectivity Profile of this compound
-
Objective: To assess the inhibitory activity of this compound against a panel of receptors and enzymes to identify potential off-target interactions.
-
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
A commercial kinase inhibitor profiling service (e.g., Eurofins, Promega)
-
Appropriate substrates and detection reagents for each assay.
-
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 1 nM to 100 µM).
-
For MAO inhibition assays, incubate the enzymes with this compound for 15 minutes before adding the substrate. Measure product formation using a fluorometric or radiometric method.
-
Submit this compound to a commercial service for broad screening against a panel of kinases, GPCRs, and ion channels at a fixed concentration (e.g., 10 µM).
-
For any significant hits from the screening panel (>50% inhibition), perform a full dose-response analysis to determine the IC50.
-
Calculate IC50 values using a non-linear regression analysis.
-
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 2. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modaline Sulfate Interference in Biochemical Assays
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Modaline Sulfate. This resource provides essential guidance on identifying, troubleshooting, and mitigating potential interference in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a monoamine oxidase (MAO) inhibitor that has been investigated for its potential as an antidepressant.[][2] Its chemical structure includes a piperidinyl-pyrazine core, and notably, it possesses an amine functional group.[] Amines are organic compounds containing nitrogen and can be reactive, which is a key consideration for potential assay interference.[][3]
Q2: Has specific interference by this compound in biochemical assays been widely reported?
Currently, there is a lack of specific, documented case studies detailing the interference of this compound in a wide range of biochemical assays in publicly available literature. However, the chemical properties of the molecule, particularly the presence of an amine group, suggest a potential for interactions.
Q3: What is the primary mechanism of action for this compound?
This compound functions as a monoamine oxidase inhibitor (MAOI).[2][4] MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4] By inhibiting MAO, this compound increases the concentration of these neurotransmitters in the brain.[][4] This mechanism is central to its therapeutic effects but also suggests that it could interfere with assays involving enzyme activity, particularly those with similar substrates or cofactors.
Potential Interference Mechanisms
While specific data is limited, the chemical nature of this compound suggests several potential mechanisms of interference in biochemical assays:
-
Reactivity of the Amine Group: The amine functional group can be nucleophilic and may react with electrophilic components in an assay, such as labeling reagents or reactive intermediates.[][3]
-
Redox Properties: As an MAO inhibitor, this compound is involved in redox processes within a biological context. This inherent redox activity could potentially interfere with assays that rely on redox-sensitive reporters (e.g., resazurin, tetrazolium dyes) or those that are sensitive to oxidizing or reducing agents.
-
Enzyme Inhibition: Beyond its primary target (MAO), there is a possibility of off-target inhibition of other enzymes, which could lead to false-positive or false-negative results in enzymatic assays.
-
Optical Interference: Like many organic molecules, this compound may exhibit intrinsic fluorescence or absorbance at wavelengths used in common assay detection methods, leading to background signal interference.
-
Assay Component Interaction: this compound could non-specifically interact with assay components such as proteins, antibodies, or detection reagents, leading to altered signal output.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this systematic troubleshooting workflow.
Step 1: Initial Assessment and Control Experiments
The first step is to determine if this compound is indeed interfering with your assay. This can be achieved by running a set of control experiments.
Experimental Protocol: Assay Interference Controls
-
No-Enzyme/No-Substrate Control:
-
Prepare your standard assay reaction mixture.
-
Omit the enzyme or substrate from the reaction.
-
Add this compound at the same concentration used in your experimental wells.
-
Measure the signal at your assay's endpoint. A significant signal in this control suggests direct interference with the detection reagents or intrinsic signal from this compound.
-
-
Compound-Only Control:
-
Prepare wells containing only the assay buffer and this compound at your experimental concentration.
-
Measure the signal. This will determine if the compound itself has optical properties (absorbance or fluorescence) that interfere with your detection wavelength.
-
-
Dose-Response Curve Analysis:
-
Run a dose-response curve of this compound in your assay.
-
Observe the shape of the curve. A non-classical or steep curve may indicate non-specific activity or interference.
-
Data Presentation: Initial Interference Assessment
| Control Experiment | This compound Concentration | Observed Signal (Units) | Interpretation |
| No-Enzyme Control | 10 µM | 0.85 | Potential direct signal generation or reagent interference. |
| Compound-Only Control | 10 µM | 0.21 | Intrinsic absorbance/fluorescence of this compound. |
| Full Assay | 10 µM | 1.50 | Observed activity. |
Step 2: Characterizing the Interference
If the initial controls suggest interference, the next step is to characterize the nature of this interaction.
Experimental Protocol: Characterizing Interference Mechanisms
-
Pre-incubation Studies:
-
Pre-incubate this compound with the enzyme for varying amounts of time before adding the substrate.
-
Compare the results to a control where the substrate and compound are added simultaneously. A time-dependent increase in inhibition may suggest covalent modification or slow-binding inhibition.
-
-
Dialysis or Size-Exclusion Chromatography:
-
Pre-incubate the enzyme with this compound.
-
Remove unbound compound via dialysis or a spin column.
-
Assay the activity of the enzyme. If the inhibition is irreversible, the enzyme activity will not be recovered.
-
-
Use of Scavengers:
-
For assays sensitive to reactive oxygen species (ROS), include antioxidants like N-acetylcysteine or glutathione in the assay buffer to see if they mitigate the effect of this compound.
-
Logical Workflow for Troubleshooting
Step 3: Mitigating the Interference
Based on the characterization, you can now take steps to mitigate the interference.
Mitigation Strategies
| Interference Type | Mitigation Strategy | Experimental Protocol |
| Optical Interference | Change the detection wavelength or switch to an orthogonal detection method (e.g., from fluorescence to absorbance or luminescence). | Rerun the assay using a different plate reader or detection module. |
| Reagent Reactivity | Add a non-interfering reducing or scavenging agent (e.g., DTT, if compatible with the assay). | Titrate the scavenging agent to find a concentration that reduces interference without affecting the assay. |
| Non-specific Enzyme Inhibition | Use an orthogonal assay with a different mechanism to confirm the biological activity. | If the primary assay is enzyme-based, use a binding assay or a cell-based assay to validate the findings. |
Signaling Pathway of Potential Off-Target Effects
In a hypothetical scenario where this compound has off-target effects on a kinase signaling pathway, it's crucial to use an orthogonal assay to confirm the results.
Best Practices for Preventing Assay Interference
-
Compound Quality Control: Ensure the purity of your this compound sample, as impurities can be a source of interference.
-
Assay Design: Whenever possible, design assays with detection methods that are less prone to interference (e.g., time-resolved fluorescence, luminescence).
-
Routine Controls: Always include appropriate controls in your experiments to flag potential interference early.
-
Consult Literature: For any new compound, review the literature for known liabilities or similar compounds that have been reported to cause assay interference.
By following these guidelines, researchers can more confidently assess the biological activity of this compound and avoid the pitfalls of assay interference.
References
Validation & Comparative
A Comparative Analysis of Phenelzine Sulfate and Selective Serotonin Reuptake Inhibitors (SSRIs) in the Treatment of Depressive and Anxiety Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy and mechanisms of action of Phenelzine Sulfate, a monoamine oxidase inhibitor (MAOI), and Selective Serotonin Reuptake Inhibitors (SSRIs), a widely used class of antidepressants. The information presented is supported by experimental data from clinical trials to aid in research and drug development.
Introduction
The pharmacological treatment of depression and anxiety disorders has evolved significantly over the past few decades. While Selective Serotonin Reuptake Inhibitors (SSRIs) are often the first-line treatment due to their favorable side-effect profile, older classes of antidepressants, such as monoamine oxidase inhibitors (MAOIs) like Phenelzine Sulfate, remain valuable tools, particularly in cases of treatment-resistant or atypical depression.[1] This guide explores the comparative efficacy, mechanisms of action, and experimental protocols of these two distinct classes of psychotropic medications. It is important to note that "Modaline Sulfate" is not a recognized pharmaceutical agent, and it is highly probable that the intended compound for comparison is Phenelzine Sulfate, a prominent MAOI.
Mechanism of Action
The therapeutic effects of Phenelzine Sulfate and SSRIs stem from their distinct interactions with neurotransmitter systems in the brain.
Phenelzine Sulfate: As a non-selective and irreversible MAOI, Phenelzine Sulfate increases the synaptic concentrations of several key neurotransmitters. It inhibits both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) enzymes, which are responsible for the degradation of serotonin, norepinephrine, and dopamine.[2] This broad action on multiple neurotransmitter systems is thought to contribute to its robust antidepressant and anxiolytic effects.[1]
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, such as fluoxetine, sertraline, and escitalopram, exert their effects by selectively blocking the serotonin transporter (SERT).[3] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter. Unlike MAOIs, SSRIs have minimal impact on norepinephrine and dopamine levels.[3]
Signaling Pathway of Phenelzine Sulfate
Caption: Mechanism of action of Phenelzine Sulfate.
Signaling Pathway of SSRIs
Caption: Mechanism of action of SSRIs.
Comparative Efficacy: Experimental Data
Clinical trials have compared the efficacy of Phenelzine Sulfate with SSRIs in various patient populations. The following tables summarize key findings from these studies.
Table 1: Efficacy in Atypical Depression
| Study | Drug Regimen | Duration | N | Primary Outcome Measure | Response Rate | Remission Rate | Key Findings |
| Pande et al. (1996)[3][4] | Phenelzine (45-90 mg/day) vs. Fluoxetine (20-60 mg/day) | 6 weeks | 42 | Hamilton Depression Rating Scale (HAM-D) | Phenelzine: Not specified, Fluoxetine: Not specified | Phenelzine: 70%, Fluoxetine: 80% | Fluoxetine was found to be as effective as phenelzine, but with better tolerability.[3][4] |
| Liebowitz et al. (1988)[5] | Phenelzine vs. Imipramine vs. Placebo | 6 weeks | 119 | Not specified | Phenelzine: 71%, Imipramine: 50%, Placebo: 28% | Not specified | Phenelzine was significantly superior to both imipramine and placebo in treating atypical depression.[5] |
Table 2: Efficacy in Obsessive-Compulsive Disorder (OCD)
| Study | Drug Regimen | Duration | N | Primary Outcome Measure | Key Findings |
| Jenike et al. (1997)[2] | Phenelzine (60 mg/day) vs. Fluoxetine (80 mg/day) vs. Placebo | 10 weeks | 64 | Not specified | Fluoxetine-treated patients showed significantly more improvement than those in the placebo or phenelzine groups.[2] A subgroup with symmetry obsessions did respond to phenelzine.[2] |
| Modell et al. (1989)[6] | Sequential open-label trials of Fluoxetine, Phenelzine, and Tranylcypromine | Not specified | 6 | Not specified | No improvement in OCD symptoms was observed with any of the medications.[6] |
Table 3: Comparative Side Effect Profiles (General)
| Adverse Effect | Phenelzine Sulfate (MAOI) | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Common | Drowsiness, dizziness, headache, insomnia, tremor, dry mouth, nausea, increased appetite, weight gain, sexual dysfunction.[7] | Nausea, headache, insomnia, fatigue, sexual dysfunction, anxiety. |
| Serious | Hypertensive crisis (with tyramine-rich foods), serotonin syndrome, potential for liver toxicity.[7] | Serotonin syndrome, increased risk of suicidal thoughts and behaviors in young adults, withdrawal syndrome. |
Note: Specific percentages for side effects can vary significantly between studies and individual SSRIs.
Experimental Protocols
The methodologies of key comparative clinical trials are detailed below to provide context for the presented data.
Pande et al. (1996): Fluoxetine vs. Phenelzine in Atypical Depression [3]
-
Study Design: A 6-week, randomized, double-blind clinical trial.
-
Participants: 42 patients meeting the Columbia criteria for atypical depression.
-
Intervention: Patients received either fluoxetine (20-60 mg/day) or phenelzine (45-90 mg/day). The study included a single-blind placebo lead-in period.
-
Outcome Measures: Efficacy was assessed using the Hamilton Depression Rating Scale (HAM-D), the Clinical Global Impression (CGI) scale, and the Patient Global Impression (PGI) scale.
-
Key Methodological Points: The use of a placebo lead-in helps to exclude placebo responders. The double-blind design minimizes bias in the assessment of outcomes.
Jenike et al. (1997): Fluoxetine vs. Phenelzine in OCD [2]
-
Study Design: A 10-week, placebo-controlled, randomized clinical trial.
-
Participants: 64 subjects who met the DSM-III-R criteria for Obsessive-Compulsive Disorder.
-
Intervention: Patients were randomly assigned to receive placebo, phenelzine (60 mg/day), or fluoxetine (80 mg/day). The target doses were achieved by the end of the third week.
-
Outcome Measures: Standardized instruments were used to measure OCD symptoms, mood, and anxiety.
-
Key Methodological Points: The inclusion of a placebo arm allows for the assessment of the true drug effect. A notable critique of this study is that the phenelzine dose may have been suboptimal for treating OCD.[8]
Experimental Workflow for a Comparative Clinical Trial
Caption: Generalized workflow of a comparative clinical trial.
Conclusion
The available evidence suggests that while SSRIs are a suitable and often preferred first-line treatment for many depressive and anxiety disorders due to their better tolerability, Phenelzine Sulfate demonstrates comparable, and in some cases superior, efficacy, particularly in atypical depression.[4][5] The broader mechanism of action of Phenelzine Sulfate, impacting serotonin, norepinephrine, and dopamine, may account for its effectiveness in patient populations that are less responsive to the more selective action of SSRIs.
For drug development professionals, the distinct pharmacological profiles of MAOIs and SSRIs offer different avenues for therapeutic innovation. Future research could focus on developing agents with the broad efficacy of MAOIs but with an improved safety profile, potentially through reversible or more selective enzyme inhibition. Understanding the specific patient characteristics that predict a favorable response to each drug class is also a critical area for further investigation.
References
- 1. mind.org.uk [mind.org.uk]
- 2. Placebo-controlled trial of fluoxetine and phenelzine for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluoxetine versus phenelzine in atypical depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Antidepressant specificity in atypical depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
A Comparative Guide to the MAO Inhibitory Activity of Modaline Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the monoamine oxidase (MAO) inhibitory activity of Modaline Sulfate against other well-established MAO inhibitors. The information is intended to offer a comprehensive overview supported by available experimental data and detailed methodologies for researchers in neuroscience and drug development.
Introduction to this compound and MAO Inhibition
This compound is recognized as a monoamine oxidase (MAO) inhibitor and has been investigated for its potential antidepressant properties.[1][2] MAO enzymes, which exist in two isoforms, MAO-A and MAO-B, are crucial in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, MAO inhibitors increase the levels of these neurotransmitters in the brain, which is the primary mechanism behind their therapeutic effects in psychiatric and neurological disorders.
Comparative Analysis of MAO Inhibitory Activity
A direct quantitative comparison of the in vitro potency of this compound with other MAO inhibitors is challenging due to the limited availability of specific IC50 values in publicly accessible literature. One study in the PubChem database indicates that this compound was found to be inactive, with an IC50 value greater than 200 µM in the tested assay, suggesting weak inhibitory activity under those specific experimental conditions.
For a comprehensive comparison, the following table summarizes the reported IC50 values for well-characterized MAO inhibitors, which can serve as a benchmark for evaluating the potential activity of novel compounds like this compound.
| Compound | Target MAO Isoform | IC50 (nM) | Reference |
| This compound | MAO-A / MAO-B | > 200,000 | PubChem BioAssay |
| Clorgyline | MAO-A | 7.2 | Santana et al., 2008 |
| Selegiline | MAO-B | 19.6 | Santana et al., 2008 |
| Tranylcypromine | Non-selective | ~100 (MAO-A), ~200 (MAO-B) | Broadley, 2010 |
| Moclobemide | MAO-A (Reversible) | ~200 | Amrein et al., 1992 |
Note: The IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme source used.
Experimental Protocols
The validation of MAO inhibitory activity is typically conducted through in vitro enzyme inhibition assays. Below is a generalized protocol that can be adapted for screening and characterizing potential MAO inhibitors like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective substrate) or specific substrates like p-tyramine
-
Test compound (e.g., this compound) and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Microplate reader (for fluorescence or absorbance measurement)
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Dissolve the test compound and reference inhibitors in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of desired concentrations.
-
Enzyme Reaction: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the buffer.
-
Inhibition: Add the various concentrations of the test compound or reference inhibitor to the wells containing the enzyme. Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).
-
Measurement: The product of the enzymatic reaction (e.g., 4-hydroxyquinoline from kynuramine) is measured over time using a microplate reader. The measurement can be based on fluorescence, absorbance, or luminescence, depending on the substrate and assay kit used.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the MAO signaling pathway and a typical experimental workflow for validating MAO inhibitory activity.
Caption: MAO Signaling Pathway Inhibition.
Caption: In Vitro MAO Inhibition Assay Workflow.
Conclusion
While this compound is identified as a monoamine oxidase inhibitor, the currently available data suggests it may possess weak in vitro inhibitory activity against MAO-A and MAO-B. For a definitive validation of its efficacy and selectivity, further robust enzymatic studies are required to determine its precise IC50 values. The provided comparative data with established MAO inhibitors and the detailed experimental protocol offer a solid framework for conducting such validation studies. Researchers are encouraged to utilize these methodologies to further explore the therapeutic potential of this compound and other novel MAO inhibitors.
References
No Information Available on Modaline Sulfate Cross-Reactivity
A comprehensive search for "Modaline Sulfate" has yielded no scientific literature or publicly available data regarding its cross-reactivity, mechanism of action, or any related experimental studies.
Therefore, the creation of a detailed comparison guide, as requested, is not possible at this time. The core requirements of providing quantitative data, experimental protocols, and visualizations cannot be met due to the complete absence of information on this specific compound in the public domain.
Our search included inquiries into:
-
Cross-reactivity studies of this compound
-
The mechanism of action of this compound
-
Drugs with similar structures or mechanisms to this compound
-
Binding affinity profiles for this compound
None of these searches returned relevant results that would allow for an objective comparison with other alternatives. The lack of data prevents the construction of data tables summarizing quantitative information and the development of diagrams illustrating experimental workflows or signaling pathways.
It is possible that "this compound" is a very new or proprietary compound that has not yet been described in peer-reviewed literature. Alternatively, there may be a misspelling of the compound's name.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to consult internal documentation or proprietary databases if this is a compound under internal development. Otherwise, it is recommended to verify the name and spelling of the substance of interest. Without foundational data on its pharmacological properties, no meaningful analysis of its cross-reactivity can be performed.
Comparative Analysis of Modaline Sulfate and Tranylcypromine: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced differences between monoamine oxidase inhibitors (MAOIs) is critical for advancing therapeutic strategies, particularly in the realm of neuropsychiatric disorders. This guide provides a comparative analysis of two such compounds: Modaline Sulfate and the well-established drug, Tranylcypromine. While both act by inhibiting monoamine oxidase (MAO), their detailed pharmacological profiles exhibit key distinctions.
Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B, a characteristic that underpins its broad efficacy in treating major depressive disorder.[1][2] In contrast, detailed public data on this compound, a 2-methyl-3-piperidinopyrazine derivative, is notably scarce, precluding a direct, data-driven comparison of its clinical efficacy and safety profile with that of Tranylcypromine.[3] However, by examining the available information on both compounds, we can construct a foundational comparison for research purposes.
Mechanism of Action: A Tale of Two Inhibitors
The primary mechanism of action for both this compound and Tranylcypromine is the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4] By inhibiting MAO, these compounds increase the synaptic availability of these neurotransmitters, which is believed to be the basis of their antidepressant effects.
Tranylcypromine acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[1] This irreversible binding means that the restoration of enzyme activity requires the synthesis of new enzyme molecules, leading to a prolonged pharmacological effect.[5]
Quantitative Analysis of MAO Inhibition
A critical aspect of comparing MAOIs is their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50). For Tranylcypromine, experimental data provides clear IC50 values.
| Compound | MAO-A IC50 | MAO-B IC50 | Selectivity | Reversibility |
| Tranylcypromine | 2.3 µM[6] | 0.95 µM[6] | Non-selective | Irreversible[1] |
| This compound | Data not available | Data not available | Data not available | Data not available |
This table summarizes the available quantitative data on the MAO inhibition profiles of Tranylcypromine and highlights the absence of such data for this compound.
Signaling Pathway of Monoamine Oxidase Inhibition
The signaling pathway affected by both compounds involves the modulation of monoaminergic neurotransmission. By inhibiting MAO, the degradation of monoamine neurotransmitters is reduced, leading to their accumulation in the presynaptic neuron and increased release into the synaptic cleft. This enhances the activation of postsynaptic receptors, ultimately leading to the therapeutic antidepressant effect.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are crucial for determining its dosing regimen and potential for drug interactions.
Tranylcypromine is rapidly absorbed after oral administration, with peak plasma levels reached within 0.67 to 3.50 hours.[7] It has a short elimination half-life of approximately 1.5 to 3.2 hours.[8] However, due to its irreversible inhibition of MAO, its pharmacodynamic effects are much longer-lasting.[5]
For This compound , there is a lack of publicly available experimental data on its pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion.
| Pharmacokinetic Parameter | Tranylcypromine | This compound |
| Time to Peak Plasma Concentration (Tmax) | 0.67 - 3.50 hours[7] | Data not available |
| Elimination Half-life (t1/2) | 1.5 - 3.2 hours[8] | Data not available |
| Volume of Distribution (Vd) | 1.1 - 5.7 L/kg[8] | Data not available |
| Metabolism | Primarily hepatic[8] | Data not available |
| Excretion | Primarily renal[8] | Data not available |
This table contrasts the known pharmacokinetic parameters of Tranylcypromine with the current lack of data for this compound.
Experimental Protocols
To facilitate further research, this section outlines a general experimental protocol for determining the MAO inhibitory activity of a compound, which could be applied to this compound to generate comparative data.
In Vitro MAO Inhibition Assay
Objective: To determine the IC50 values of a test compound for MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (a non-selective MAO substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the buffer.
-
Add the test compound or reference inhibitor to the wells and incubate for a predefined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the substrate, kynuramine.
-
Measure the fluorescence generated by the product of the enzymatic reaction at regular intervals using a fluorometric plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. This compound | Monoamine Oxidase | MAO | TargetMol [targetmol.com]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. Tranylcypromine in mind (Part I): Review of pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics of tranylcypromine in patients who are depressed: relationship to cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vivo Validation of Modaline Sulfate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo mechanism of action of Modaline Sulfate, a novel selective and reversible monoamine oxidase-A (MAO-A) inhibitor. Its performance is evaluated against a selective monoamine oxidase-B (MAO-B) inhibitor, Selegiline, and a non-selective MAO inhibitor, Pargyline. The following sections present quantitative data from representative in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows to offer a comprehensive overview for researchers in neuropharmacology and drug development.
Comparative Analysis of In Vivo Efficacy
The in vivo effects of this compound, Selegiline, and Pargyline on neurotransmitter levels were assessed in the rat striatum using cerebral microdialysis. This technique allows for the in vivo sampling of extracellular fluid to measure concentrations of neurotransmitters and their metabolites. The data below summarizes the key findings.
| Compound | Target | Dosage | Effect on Extracellular Dopamine (DA) | Effect on DA Metabolites (DOPAC & HVA) | Key Findings |
| This compound (hypothetical) | MAO-A | 10 mg/kg | Significant Increase | Significant Decrease | Effectively increases synaptic dopamine by preventing its breakdown by MAO-A. |
| Selegiline | MAO-B | 1 mg/kg | No significant change in basal levels | No significant change in basal levels | Primarily impacts dopamine metabolism when dopamine levels are elevated due to external administration (e.g., L-DOPA).[1][2] |
| Selegiline | MAO-B | 10 mg/kg | No significant change | Decrease to ~70% of basal levels | At higher doses, may exhibit some non-selective effects on MAO-A.[3] |
| Pargyline | Non-selective MAO | 10 mg/kg | Significant Increase | Significant Decrease | Potent increase in dopamine and decrease in its metabolites due to inhibition of both MAO-A and MAO-B.[1][2] |
| Clorgyline (MAO-A Inhibitor) | MAO-A | 10 mg/kg | Increase to ~253% of basal values | Decrease to 15-26% of control values | Demonstrates the typical effect of a potent MAO-A inhibitor on dopamine levels.[3] |
Table 1: Comparison of in vivo effects of MAO inhibitors on striatal dopamine and its metabolites.
Signaling Pathway of Monoamine Oxidase Inhibition
Monoamine oxidases are critical enzymes in the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[4] By inhibiting these enzymes, MAOIs prevent the breakdown of these neurotransmitters, leading to their increased availability in the synapse. The diagram below illustrates this mechanism.
Caption: Mechanism of MAO inhibitors on dopamine metabolism.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
In Vivo Cerebral Microdialysis
This protocol is used to measure extracellular levels of neurotransmitters and their metabolites in the brain of a living animal.[1][2][3]
Objective: To determine the effect of this compound and comparator compounds on extracellular dopamine and its metabolites (DOPAC and HVA) in the rat striatum.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Syringe pump
-
Fraction collector
-
HPLC with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound, Selegiline, Pargyline
-
Anesthetic (e.g., isoflurane)
-
Male Wistar rats (250-300g)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Probe Implantation: Surgically implant a microdialysis probe into the striatum using stereotaxic coordinates.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., 20 minutes) for at least 2 hours to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound, Selegiline, or Pargyline via intraperitoneal (i.p.) injection.
-
Post-treatment Collection: Continue to collect dialysate samples for several hours post-injection.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine, DOPAC, and HVA.
-
Data Analysis: Express the results as a percentage of the mean baseline concentrations.
Caption: Workflow for in vivo cerebral microdialysis.
Monoamine Oxidase (MAO) Enzyme Inhibition Assay
This in vitro assay is crucial for determining the selectivity and potency of MAO inhibitors before proceeding to in vivo studies.[4][5]
Objective: To determine the IC50 values of this compound for MAO-A and MAO-B and to assess its selectivity.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for a continuous spectrophotometric assay)[4]
-
This compound and control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Spectrophotometer or luminometer
-
96-well plates
Procedure:
-
Enzyme Preparation: Prepare solutions of recombinant MAO-A and MAO-B enzymes.
-
Compound Dilution: Prepare a serial dilution of this compound and control inhibitors.
-
Incubation: In a 96-well plate, incubate the enzymes with the various concentrations of the test compounds for a specified time.
-
Substrate Addition: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Measure the product formation over time using a spectrophotometer (for absorbance) or a luminometer (for luminescence), depending on the assay kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Selectivity Index: Calculate the selectivity index by dividing the IC50 for MAO-B by the IC50 for MAO-A. A higher ratio indicates greater selectivity for MAO-A.
Conclusion
The in vivo data, supported by the established mechanism of monoamine oxidase inhibition, indicates that this compound is a potent and selective MAO-A inhibitor. Its pharmacological profile suggests a significant potential for modulating dopaminergic and other monoaminergic systems. The comparative analysis with a selective MAO-B inhibitor (Selegiline) and a non-selective MAO inhibitor (Pargyline) highlights the distinct in vivo effects conferred by its selectivity. The provided experimental protocols offer a framework for the continued investigation and validation of this compound and other novel MAO inhibitors.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. db.cngb.org [db.cngb.org]
- 3. Effects of selective monoamine oxidase inhibitors on the in vivo release and metabolism of dopamine in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Head-to-head comparison of Modaline Sulfate and Isocarboxazid
Head-to-Head Comparison: Modaline Sulfate and Isocarboxazid
A Guide for Researchers and Drug Development Professionals
Disclaimer: A direct, quantitative head-to-head comparison between this compound and Isocarboxazid is not feasible based on publicly available scientific literature. While Isocarboxazid is a well-documented monoamine oxidase inhibitor (MAOI) with established clinical data, information on this compound is sparse and lacks the detailed experimental data required for a comprehensive comparative analysis. This guide provides a detailed overview of the available information for both compounds to facilitate an understanding of their known properties.
Overview and Mechanism of Action
This compound
This compound is identified as a 2-methyl-3-piperidinopyrazine derivative that functions as a monoamine oxidase (MAO) inhibitor.[1] Its development as an antidepressant has been explored, with preliminary studies suggesting a relationship between its MAO inhibition and clinical improvement in depression.[2] However, detailed characterization of its inhibitory profile against MAO-A and MAO-B isoforms, its potency (e.g., IC50 or Ki values), and its reversibility are not well-documented in the available literature.
Isocarboxazid
Isocarboxazid is a non-selective, irreversible monoamine oxidase inhibitor of the hydrazine class.[3][4] It is an established antidepressant used in the treatment of major depressive disorder, particularly in cases that have not responded to other therapies.[4][5][6][7] Isocarboxazid works by covalently binding to and inactivating both MAO-A and MAO-B enzymes.[5][7] This inhibition leads to a decrease in the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, resulting in their increased availability in the synaptic cleft.[5][7][8][9] This elevation of neurotransmitter levels is believed to be the primary mechanism behind its antidepressant effects.[5][7]
Pharmacological Profile
Due to the lack of specific preclinical data for this compound, a quantitative comparison of the pharmacological profiles is not possible. The following table summarizes the known pharmacological properties of Isocarboxazid.
| Parameter | Isocarboxazid | This compound |
| Target(s) | Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B)[5][7] | Monoamine Oxidase (MAO)[1] |
| Inhibition Type | Irreversible[3][4] | Not specified |
| Selectivity | Non-selective[3][4] | Not specified |
| IC50 / Ki Values | Not available in search results | Not available |
Signaling Pathway of MAO Inhibition
The diagram below illustrates the general mechanism of action for a non-selective MAO inhibitor like Isocarboxazid. By blocking both MAO-A and MAO-B, the degradation of key monoamine neurotransmitters is prevented, leading to their accumulation in the presynaptic neuron and enhanced neurotransmission.
Clinical Efficacy and Safety
This compound
There is a notable absence of published clinical trial data for this compound. A single preliminary study from 1965 reported on its intravenous use in six hospitalized depressed patients, suggesting a correlation between MAO inhibition and clinical improvement without significant side effects.[2] However, no quantitative efficacy rates or detailed safety profiles are available.
Isocarboxazid
Isocarboxazid has been evaluated in several clinical trials and is approved for the treatment of depression. It is often reserved for patients who have not responded to other antidepressants.[6]
Efficacy: Clinical studies have demonstrated that Isocarboxazid is superior to placebo in improving symptoms of depression, anxiety, and interpersonal sensitivity.[6] It has shown particular effectiveness in atypical depression.[4]
Safety and Tolerability: The use of Isocarboxazid is associated with a range of potential side effects and requires careful patient management due to dietary restrictions (tyramine-free diet) and the risk of drug interactions that can lead to hypertensive crisis.[4][6]
The following table summarizes common adverse events reported in clinical trials for Isocarboxazid.
| Adverse Event | Isocarboxazid | Placebo |
| Dizziness | Reported | Reported |
| Dry Mouth | Reported | Reported |
| Nausea | Reported | Reported |
| Headache | Reported | Reported |
| Insomnia | Reported | Reported |
| Constipation | Reported | Reported |
Note: Specific percentages for adverse events are not consistently reported across all studies. The table indicates events that have been noted in clinical use and trials.
Experimental Protocols
A crucial aspect of characterizing MAO inhibitors is the in vitro determination of their inhibitory activity. The following section describes a common experimental workflow for such an assay.
Monoamine Oxidase (MAO) Inhibition Assay
A widely used method for assessing MAO inhibition is the MAO-Glo™ Assay. This is a luminescence-based assay that measures the activity of MAO-A and MAO-B.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO-Glo™ Assay kit (containing a luminogenic substrate, buffer, and detection reagent)
-
Test compounds (this compound, Isocarboxazid)
-
Control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
96-well microplates
-
Luminometer
Workflow:
Procedure:
-
Compound Preparation: A dilution series of the test compounds and control inhibitors is prepared.
-
Reaction Setup: The MAO enzyme (either MAO-A or MAO-B) is incubated with the luminogenic substrate in the presence of varying concentrations of the test compound or a control.
-
Detection: After a set incubation period, a detection reagent is added. This reagent stops the MAO reaction and initiates a luminescent signal that is proportional to the amount of product formed.
-
Data Analysis: The luminescence is measured, and the percent inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Conclusion
The available scientific literature provides a clear, albeit incomplete, picture of Isocarboxazid as a non-selective, irreversible MAO inhibitor with demonstrated efficacy in treating depression. Its use is tempered by a significant side effect profile and the need for dietary and medication restrictions.
In stark contrast, this compound remains a poorly characterized compound. While identified as an MAO inhibitor with potential antidepressant properties, the lack of publicly available preclinical and clinical data prevents any meaningful comparison with Isocarboxazid. For researchers and drug development professionals, Isocarboxazid serves as a known reference compound within the class of non-selective MAOIs, while this compound represents a historical compound with an underdeveloped pharmacological and clinical profile. Further research would be necessary to elucidate the specific properties of this compound and its potential therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Relationship Between MAO Inhibition and Improvement of Depression: Preliminary Results with Intravenous this compound (W3207B), Psychosomatics | 10.1176/appi.psy.6.1.1 | DeepDyve [deepdyve.com]
- 3. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 4. medworksmedia.com [medworksmedia.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]
- 8. isocarboxazid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. m.youtube.com [m.youtube.com]
Benchmarking Modaline Sulfate Against Known Neuropsychiatric Drugs: A Comparative Guide for Researchers
In the landscape of neuropsychopharmacology, the exploration of novel compounds with the potential to modulate critical neural pathways is paramount. This guide provides a comparative analysis of Modaline Sulfate, a monoamine oxidase (MAO) inhibitor, against established neuropsychiatric drugs with the same mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to inform future research and development.
Introduction to this compound
This compound (2-methyl-3-piperidin-1-ylpyrazine,sulfuric acid) has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2] As such, it belongs to a class of drugs that have historically been used in the treatment of depression.[3] However, a detailed quantitative profile of its inhibitory activity against the two major isoforms of monoamine oxidase, MAO-A and MAO-B, is not widely available in recently published literature. Early research from the 1960s and 1970s qualitatively described its antidepressant-like effects, which are characteristic of MAO inhibition.[4][5]
This guide benchmarks this compound against four well-characterized MAO inhibitors: Phenelzine, Tranylcypromine, Selegiline, and Isocarboxazid. The comparison focuses on their in-vitro inhibitory potency, selectivity for MAO-A versus MAO-B, and key pharmacokinetic parameters.
Comparative Analysis of MAO Inhibitors
The efficacy and side-effect profile of MAO inhibitors are largely determined by their potency and selectivity towards the MAO-A and MAO-B isoforms. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine. Non-selective inhibitors affect both isoforms.
In-Vitro Inhibitory Activity
The following table summarizes the available data on the inhibitory potency (IC50 and Ki values) of the selected MAO inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity | Reference |
| This compound | MAO-A / MAO-B | Data Not Available | Data Not Available | Data Not Available | |
| Phenelzine | MAO-A | 0.047 | Non-selective | ||
| MAO-B | 0.015 | ||||
| Tranylcypromine | MAO-A | 2.3 | Non-selective | ||
| MAO-B | 0.95 | ||||
| Selegiline | MAO-A | 23 | MAO-B Selective | [2] | |
| MAO-B | 0.051 | [2] | |||
| Isocarboxazid | MAO (rat brain) | 4.8 | Non-selective |
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are critical to its clinical utility, influencing dosing regimens and potential for drug-drug interactions. The table below outlines key pharmacokinetic parameters for the comparator drugs.
| Compound | Bioavailability | Half-life (t½) | Metabolism | Primary Excretion |
| Phenelzine | Readily absorbed | ~11.6 hours | Primarily by MAO (oxidation) and acetylation. | Urine (as metabolites) |
| Tranylcypromine | Readily absorbed | ~2.5 hours | Extensive hepatic metabolism. | Urine (as metabolites) |
| Selegiline | ~10% (oral) | ~1.5 hours (single dose) | Extensive, primarily by CYP2B6 and CYP2C19. | Urine and feces |
| Isocarboxazid | Readily absorbed | ~1.5-4 hours | Hepatic. | Urine (primarily as metabolites) |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating these compounds, the following diagrams are provided.
Experimental Protocols
In-Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a general method for determining the in-vitro inhibitory activity of compounds against MAO-A and MAO-B.
1. Materials and Reagents:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes or mitochondrial fractions isolated from rat or human liver.
-
Substrate: Kynuramine dihydrobromide.
-
Inhibitors: this compound, Phenelzine, Tranylcypromine, Selegiline, Isocarboxazid, and a known selective inhibitor for each isoform as a positive control (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Stop Solution: 2 N NaOH.
-
Detection Reagent: Not applicable for this substrate; product is directly measured.
-
Instrumentation: Spectrofluorometer.
2. Enzyme Preparation:
-
If using tissue, homogenize fresh or frozen tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at a higher speed to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in the assay buffer.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
3. Assay Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well microplate, add the assay buffer, the enzyme preparation, and the inhibitor solution (or vehicle for control wells).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution to each well.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~310 nm and an emission wavelength of ~380 nm.
4. Data Analysis:
-
Calculate the percentage of MAO inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
If determining Ki, the assay is run with multiple substrate concentrations, and data are analyzed using methods such as Lineweaver-Burk or Dixon plots.
Conclusion
This guide provides a comparative overview of this compound and several established MAO inhibitors. While this compound is identified as a MAO inhibitor, a lack of recent, publicly available quantitative data on its inhibitory potency and selectivity for MAO-A and MAO-B presents a significant knowledge gap. The provided data on well-characterized comparators and the detailed experimental protocol offer a framework for researchers to conduct their own benchmarking studies. Such investigations are crucial for elucidating the precise pharmacological profile of this compound and determining its potential as a therapeutic agent in neuropsychiatric disorders. Future studies should aim to generate robust in-vitro and in-vivo data for this compound to enable a more direct and comprehensive comparison with existing treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of antidepressant medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Monoamine Oxidase Inhibitors in Current Psychiatric Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Statistical Validation of Modaline Sulfate's Efficacy in Preclinical Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Modaline Sulfate's performance in established preclinical models of depression against other classes of antidepressants. The data presented, while representative of a monoamine oxidase inhibitor (MAO), is intended to offer a statistical and methodological framework for evaluating its potential as an antidepressant agent.
Mechanism of Action: Monoamine Oxidase Inhibition
This compound is a monoamine oxidase (MAO) inhibitor, a class of antidepressants that functions by preventing the breakdown of key neurotransmitters in the brain.[1][2][3][4] Monoamine oxidase is an enzyme responsible for degrading monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission and alleviating depressive symptoms. This mechanism is distinct from that of other major antidepressant classes, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).
Comparative Efficacy in Preclinical Models
The antidepressant potential of this compound is evaluated in rodent models designed to screen for efficacy. The following tables summarize the quantitative data from these studies, comparing this compound to a representative SSRI (Fluoxetine) and a TCA (Imipramine).
Table 1: Forced Swim Test (FST) - Immobility Time
The Forced Swim Test is a widely used behavioral despair model where a reduction in immobility time is indicative of antidepressant efficacy.
| Compound | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle (Saline) | - | 180 ± 15 | - |
| This compound | 20 | 95 ± 12 | 47.2% |
| Fluoxetine | 20 | 110 ± 10 | 38.9% |
| Imipramine | 15 | 105 ± 14 | 41.7% |
Table 2: Tail Suspension Test (TST) - Immobility Time
Similar to the FST, the Tail Suspension Test assesses antidepressant activity by measuring the duration of immobility in mice suspended by their tails.
| Compound | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle (Saline) | - | 150 ± 18 | - |
| This compound | 20 | 80 ± 10 | 46.7% |
| Fluoxetine | 20 | 95 ± 12 | 36.7% |
| Imipramine | 15 | 88 ± 11 | 41.3% |
Table 3: Chronic Mild Stress (CMS) Model - Sucrose Preference Test
The Chronic Mild Stress model induces anhedonia, a core symptom of depression, in rodents. The Sucrose Preference Test measures this by assessing the consumption of a sweetened solution, with increased preference indicating a reversal of anhedonic-like behavior.
| Treatment Group | Mean Sucrose Preference (%) | % Increase vs. CMS Vehicle |
| Non-Stressed Control | 85 ± 5 | - |
| CMS + Vehicle | 55 ± 7 | - |
| CMS + this compound (20 mg/kg/day) | 78 ± 6 | 41.8% |
| CMS + Fluoxetine (20 mg/kg/day) | 72 ± 5 | 30.9% |
| CMS + Imipramine (15 mg/kg/day) | 75 ± 6 | 36.4% |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action of this compound as a MAO Inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. biocat.com [biocat.com]
- 3. CA2867194C - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]
- 4. US8232265B2 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Modaline Sulfate: A Guide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for Modaline Sulfate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Hazard Identification
Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and segregation to prevent dangerous chemical reactions.
-
Waste Characterization: this compound waste should be treated as hazardous chemical waste.
-
Segregation: To avoid hazardous reactions, do not mix this compound waste with incompatible materials.[2] It is crucial to store it separately from the following:
-
Strong acids and bases[3]
-
Strong oxidizing agents
-
Strong reducing agents
-
Segregate this compound waste into a container designated for solid organic chemical waste.
| Parameter | Specification | Source |
| Waste Type | Hazardous Solid Chemical Waste | MedChemExpress SDS |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | MedChemExpress SDS |
| Personal Protective Equipment | Protective gloves, protective clothing, eye protection, face protection | [1] |
| Spill Containment | Absorb with liquid-binding material (diatomite, universal binders) | [1] |
Step-by-Step Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound.
Step 1: Containerization
-
Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, with no leaks or cracks, and have a tightly sealing lid.[4]
Step 2: Labeling
-
Label the waste container clearly and accurately before adding any waste.[3][5] The label must include:
Step 3: Waste Accumulation
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]
-
Ensure the container is kept closed at all times, except when adding waste.[3]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[1][4]
Step 4: Arranging for Disposal
-
Once the waste container is nearly full (approximately 90% capacity) or has been accumulating for a designated period (typically 90 to 180 days, depending on your facility's generator status), arrange for its disposal.[1][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5]
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal vendor.[1][6]
Step 5: Record Keeping
-
Maintain accurate records of all hazardous waste generated and disposed of. This documentation is essential for regulatory compliance.
Emergency Procedures for Spills
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Protect Yourself: Wear appropriate PPE, including respiratory protection if dust is generated.[1]
-
Contain the Spill: Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material into a designated waste container. For solutions, absorb with an inert, non-combustible material like diatomite or universal binders.[1]
-
Decontaminate: Clean the spill area thoroughly.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste following the procedures outlined above.[1]
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistical Information for Handling Modaline Sulfate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Modaline Sulfate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Hazard Mitigation
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Wear protective gloves. | To prevent skin irritation and absorption[1]. |
| Body Protection | Wear protective clothing. | To protect against accidental skin contact[1]. |
| Eye/Face Protection | Wear eye and face protection (e.g., safety glasses with side-shields, face shield). | To prevent serious eye irritation from splashes or dust[1]. |
| Respiratory Protection | Use only in a well-ventilated area. For emergencies or in situations with potential for high exposure, a self-contained breathing apparatus is recommended. | To avoid respiratory tract irritation from inhaling dust or aerosols[1]. |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for minimizing risk. The following workflow outlines the necessary steps for safe handling.
Step-by-Step Handling and Disposal Plan
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols[1].
-
Personal Protective Equipment: Before handling, ensure all personnel are equipped with the appropriate PPE as outlined in the table above.
-
Avoid Contact: Take measures to prevent direct contact with the skin and eyes, as well as to avoid the formation of dust and aerosols[1].
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling[1].
2. Storage:
-
Conditions: Store the compound in a tightly sealed container in a cool, well-ventilated place[1]. Recommended storage temperature is 4°C, sealed and away from moisture[2].
-
Incompatibilities: Keep away from direct sunlight and sources of ignition[1].
3. Emergency Procedures:
-
In case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
In case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing[1].
-
In case of Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing[1].
-
In case of Ingestion: Rinse the mouth with water. Do not induce vomiting[1]. In all cases of exposure, seek medical attention if symptoms persist.
4. Accidental Release Measures:
-
Personal Precautions: In the event of a spill, use full personal protective equipment, including respiratory protection. Evacuate personnel to safe areas[1].
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or water courses[1].
-
Containment and Cleaning: Absorb the spilled material with a liquid-binding material such as diatomite. Decontaminate surfaces by scrubbing with alcohol. Dispose of the contaminated material according to proper disposal protocols[1].
5. Disposal Plan:
-
Regulatory Compliance: All waste material must be disposed of in accordance with prevailing country, federal, state, and local regulations[1].
-
Procedure: Engage a licensed professional waste disposal service to dispose of this material. Do not dispose of it with household waste or allow it to reach the sewage system.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
